molecular formula C10H7KN4O5 B1241555 Solafur CAS No. 21287-44-5

Solafur

Cat. No.: B1241555
CAS No.: 21287-44-5
M. Wt: 302.28 g/mol
InChI Key: ZKIAXFGFUSGPGQ-NGTWICJZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrofuran derivative anti-infective agent used for urinary tract infections.

Properties

CAS No.

21287-44-5

Molecular Formula

C10H7KN4O5

Molecular Weight

302.28 g/mol

IUPAC Name

potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate

InChI

InChI=1S/C10H8N4O5.K/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+;

InChI Key

ZKIAXFGFUSGPGQ-NGTWICJZSA-M

SMILES

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+]

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[K+]

Canonical SMILES

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+]

Synonyms

Furagin
Furazidin
Solafu

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Solafur (Furazidine Potassium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solafur, the potassium salt of furazidine, is a nitrofuran antibiotic used in the treatment of acute uncomplicated urinary tract infections (UTIs).[1][2][3] Like other nitrofurans, it is a prodrug that requires intracellular activation within the target bacterial cell to exert its antimicrobial effect.[4][5] Its efficacy stems from a multi-targeted mechanism of action that disrupts several vital cellular processes, making the development of clinically significant resistance less common.[4][5][6] This guide provides a detailed examination of the molecular mechanisms underlying the antibacterial activity of furazidine potassium.

Core Mechanism of Action: Intracellular Activation and Multi-Target Inhibition

The antibacterial effect of furazidine is not inherent to the parent molecule but is a consequence of its conversion into highly reactive electrophilic intermediates within the bacterial cytoplasm.[4][6][7] This process is central to its selective toxicity against bacteria, as mammalian cells lack the specific enzymes required for this activation.[1]

The overall mechanism can be dissected into two primary stages:

  • Reductive Activation: Furazidine is taken up by bacterial cells and its nitro group is reduced by bacterial flavoproteins, specifically nitroreductases.[1][4][5][8]

  • Macromolecular Damage: The resulting reactive intermediates are highly cytotoxic and non-specifically attack a wide range of bacterial macromolecules, including DNA, ribosomal proteins, and enzymes involved in metabolic pathways.[4][7]

dot

Caption: Overall mechanism of action of furazidine potassium.

Reductive Activation by Bacterial Nitroreductases

The key to furazidine's antibacterial activity lies in its metabolic activation by bacterial nitroreductases.[4][5] In Escherichia coli, two main oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this conversion.[7][9] These enzymes utilize NAD(P)H as a reducing equivalent to catalyze the reduction of the 5-nitro group on the furan ring.[7][9]

The reduction is a stepwise process that generates highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives.[9][10] These electrophilic species are the primary agents responsible for the subsequent cellular damage.[6][7] The selective toxicity of furazidine is attributed to the fact that mammalian cells do not express enzymes with similar nitroreductase activity, leaving the prodrug largely inert in the host.[1]

Molecular Targets and Cellular Consequences

The reactive intermediates generated from furazidine reduction are non-specific and attack multiple cellular targets simultaneously.[4] This multi-target approach is a significant advantage, as it reduces the likelihood of bacteria developing resistance through a single-point mutation.[4]

2.2.1 Damage to Bacterial DNA The electrophilic intermediates can covalently bind to bacterial DNA, leading to the formation of adducts and causing DNA strand breakage.[1] This damage disrupts DNA replication and transcription, ultimately triggering lethal mutations and inhibiting bacterial proliferation.[1]

2.2.2 Inhibition of Protein Synthesis Bacterial ribosomes are another critical target.[1][4] The reactive metabolites have been shown to interact with and damage ribosomal proteins.[1][6] This interaction leads to the complete inhibition of protein synthesis, crippling the bacteria's ability to produce essential enzymes and structural proteins.[1][6] At lower concentrations, equivalent to the Minimum Inhibitory Concentration (MIC), nitrofurans can specifically inhibit the synthesis of inducible enzymes.[6]

2.2.3 Interference with Metabolic Pathways The intermediates also inhibit enzymes involved in crucial metabolic pathways.[4][5] This includes enzymes of the citric acid cycle and those involved in pyruvate metabolism, thereby disrupting cellular respiration and energy production.[4][7]

2.2.4 Cell Wall and Membrane Integrity Some evidence suggests that furazidine's reactive intermediates can also interfere with the synthesis of essential cell wall components.[1] This weakens the structural integrity of the bacterial cell wall, making the bacterium more susceptible to osmotic lysis.[1]

Quantitative Data: Antimicrobial Activity

The in vitro activity of furazidine is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. A study comparing the MIC values of furazidine and nitrofurantoin against 100 clinical isolates of uropathogenic E. coli provides the following data.

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Furazidine 864≤0.5 - 256
Nitrofurantoin 16128≤0.5 - 256
Data from a study on 100 uropathogenic E. coli clinical isolates.[11]

The results indicate that the MIC values for furazidine were generally lower than or equal to those of nitrofurantoin for the majority of tested strains, with MIC₅₀ and MIC₉₀ values being two-fold lower.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of furazidine against bacterial isolates, consistent with ISO 20776-1:2019 guidelines.[11]

4.1.1 Materials

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[11][12]

  • Furazidine potassium powder

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile saline or water

  • Incubator (35 ± 1 °C)[11][12]

  • Spectrophotometer or plate reader

4.1.2 Methodology

  • Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of furazidine potassium in a suitable solvent.

  • Serial Dilutions: Perform a series of two-fold dilutions of the furazidine stock solution in MHB directly in the 96-well plates.[11] A typical concentration range to test is 256 mg/L to 0.5 mg/L.[11] Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB with no bacteria).

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium. Prepare a suspension of the bacteria in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

  • Incubation: Seal the plates and incubate at 35 ± 1 °C for 18 ± 2 hours in ambient air.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of furazidine that completely inhibits visible bacterial growth.[11][13]

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MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Furazidine Stock Solution D Perform 2-fold serial dilutions of Furazidine in MHB in 96-well plate A->D B Prepare 0.5 McFarland Bacterial Suspension E Dilute bacterial suspension to final inoculum concentration (5x10^5 CFU/mL) B->E C Prepare Mueller-Hinton Broth (MHB) C->D C->E F Inoculate wells with bacterial suspension D->F E->F G Incubate plate at 35°C for 18-20 hours F->G H Visually inspect for turbidity (bacterial growth) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Experimental workflow for MIC determination.

Conclusion

The mechanism of action of this compound (furazidine potassium) is a complex, multi-faceted process that relies on the intracellular reduction of its nitro group by bacterial nitroreductases. The resulting reactive electrophilic intermediates indiscriminately damage a variety of essential macromolecules, including DNA, ribosomes, and metabolic enzymes. This multi-targeted approach disrupts critical cellular functions, leading to bacterial cell death, and presents a high barrier to the development of antibiotic resistance. The continued efficacy of furazidine, particularly against common uropathogens, underscores the effectiveness of this mechanism.

References

Unraveling the Antibacterial Profile of Solafur: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or drug named "Solafur." The following technical guide has been generated as a template to illustrate the requested format and content. The data and information presented herein utilize Nitrofurantoin , a well-documented antibiotic, as a placeholder for the requested "this compound." This guide is intended to serve as a structural example for researchers, scientists, and drug development professionals.

Introduction to Nitrofurantoin (as a placeholder for this compound)

Nitrofurantoin is a synthetic nitrofuran antibiotic used for the treatment of uncomplicated urinary tract infections. Its antibacterial activity is broad, covering many Gram-positive and Gram-negative urinary tract pathogens. The efficacy of Nitrofurantoin is attributed to its rapid excretion into the urine, where it reaches high concentrations. This document provides an in-depth overview of its antibacterial spectrum, the experimental protocols used to determine its efficacy, and its mechanism of action.

Antibacterial Spectrum of Activity

The in vitro activity of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[1] A summary of Nitrofurantoin's activity against a range of common uropathogens is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Various Bacterial Strains
Bacterial SpeciesStrain ReferenceMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliATCC 2592216324 - 128
Staphylococcus aureusATCC 292138162 - 64
Enterococcus faecalisATCC 2921216324 - 128
Klebsiella pneumoniaeATCC 1388364>12816 - >256
Proteus mirabilisATCC 12453>128>12832 - >256
Pseudomonas aeruginosaATCC 27853>256>256128 - >256

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is representative and may vary between studies.

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The following section details the methodology for a key assay used to evaluate antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used laboratory technique to determine the MIC of an antimicrobial agent against a specific bacterium.[2][3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL in the final well volume)

  • Antimicrobial agent stock solution

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection aid

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations across the plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls:

    • Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability and growth of the organism.

    • Negative Control: A well containing only the growth medium to check for sterility.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium. This can be assessed visually or with a microplate reader.

Mechanism of Action

The antibacterial effect of Nitrofurantoin is multifaceted and involves the inhibition of several bacterial enzymatic systems.

Upon entering the bacterial cell, Nitrofurantoin is reduced by bacterial flavoproteins (nitroreductases) to highly reactive electrophilic intermediates.[4] These intermediates are non-specific and can attack a wide range of cellular components, including:

  • Ribosomal Proteins: The reactive intermediates can bind to and inactivate ribosomal proteins, leading to the inhibition of protein synthesis.

  • DNA and RNA: The intermediates can cause damage to bacterial DNA and RNA, disrupting DNA replication and transcription.

  • Krebs Cycle Enzymes: Key enzymes in the Krebs cycle are inhibited, disrupting cellular respiration and energy production.

This multi-targeted mechanism of action is thought to contribute to the low rate of acquired bacterial resistance to Nitrofurantoin.

Nitrofurantoin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets nitrofurantoin_in Nitrofurantoin nitroreductases Bacterial Nitroreductases nitrofurantoin_in->nitroreductases Reduction reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates ribosomal_proteins Ribosomal Proteins reactive_intermediates->ribosomal_proteins Attacks dna_rna DNA / RNA reactive_intermediates->dna_rna Attacks krebs_enzymes Krebs Cycle Enzymes reactive_intermediates->krebs_enzymes Attacks inhibition_protein Inhibition of Protein Synthesis ribosomal_proteins->inhibition_protein disruption_replication Disruption of Replication & Transcription dna_rna->disruption_replication disruption_respiration Disruption of Cellular Respiration krebs_enzymes->disruption_respiration

Proposed mechanism of action for Nitrofurantoin.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate with Bacterial Suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate_plate add_controls Add Positive and Negative Controls inoculate_plate->add_controls incubate Incubate Plate (35°C, 16-20h) add_controls->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination via broth microdilution.

References

Furazidine Potassium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and experimental evaluation of the nitrofuran antibiotic, furazidine potassium.

Introduction

Furazidine potassium, the potassium salt of furazidine (also known as furagin), is a synthetic nitrofuran derivative with a broad spectrum of antibacterial activity.[1] It is primarily utilized in the treatment of acute and uncomplicated lower urinary tract infections (UTIs).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of furazidine potassium, its pharmacological profile, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Furazidine potassium is a yellow or orange-yellow fine crystalline powder with a bitter taste.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Furazidine Potassium

IdentifierValueReference
IUPAC Name potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate[4]
CAS Number 21287-44-5[4]
Molecular Formula C₁₀H₇KN₄O₅[4]
Molecular Weight 302.28 g/mol [4]
Canonical SMILES C1C(=NC(=O)N1/N=C/C=C/C2=CC=C(O2)--INVALID-LINK--[O-])[O-].[K+][4]
InChI Key ZKIAXFGFUSGPGQ-NGTWICJZSA-M[4]
Synonyms Furagin K, Solafur, Akritoin Potassium[4]

Table 2: Physicochemical Properties of Furazidine and Furazidine Potassium

PropertyValueNotesReference
Melting Point 262 °C (decomposition)For Furazidin[5]
Solubility Furazidine: < 0.1 mg/mL in water; 10 mg/mL (37.85 mM) in DMSO (with sonication)Furazidine Potassium: Higher water solubility is expected due to its salt form, which contributes to its clinical efficiency.[6][3][7]
pKa 7.48 (at 25°C)Predicted value for a related compound, furethidine. Experimental pKa determination for furazidine is crucial for understanding its ionization and absorption characteristics.[8]
Stability Metabolites are largely resistant to conventional cooking techniques. Stock solutions in methanol are stable for 10 months at 4°C. The form itself can be unstable and heterogeneous in certain preparations.Stability of the active pharmaceutical ingredient under various conditions (temperature, humidity, light) is a critical parameter for formulation development.[9][10]

Pharmacology

Mechanism of Action

Like other nitrofuran antibiotics, furazidine is a prodrug that requires enzymatic reduction within the bacterial cell to become active.[11] The mechanism involves the following key steps:

  • Uptake: Furazidine enters the bacterial cell.

  • Activation: Bacterial nitroreductases reduce the nitro group of furazidine, generating highly reactive electrophilic intermediates and reactive oxygen species (ROS).[12][13]

  • Multi-Target Damage: These reactive intermediates non-specifically damage multiple cellular components, including:

    • DNA: Causing strand breakage and inhibiting DNA replication.[12]

    • Ribosomal Proteins: Disrupting protein synthesis.[12]

    • Enzymes: Inhibiting crucial metabolic pathways such as the citric acid cycle.[1]

    • Cell Wall: Interfering with cell wall synthesis.[13]

This multi-targeted mechanism of action is a key advantage of nitrofurans, as it makes the development of bacterial resistance more difficult.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Furazidine_in Furazidine Nitroreductases Bacterial Nitroreductases Furazidine_in->Nitroreductases Reduction Reactive_Intermediates Reactive Intermediates (including ROS) Nitroreductases->Reactive_Intermediates Generates DNA DNA Damage (Strand Breaks) Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Inhibition Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition Reactive_Intermediates->Enzymes Cell_Wall Cell Wall Synthesis Inhibition Reactive_Intermediates->Cell_Wall Bacterial_Death Bacterial Cell Death Reactive_Intermediates->Bacterial_Death

Mechanism of Action of Furazidine
Antimicrobial Spectrum

Furazidine exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, particularly those responsible for urinary tract infections.[1]

  • Commonly Susceptible Pathogens:

    • Escherichia coli[1]

    • Staphylococcus saprophyticus[1]

    • Enterococcus faecalis

    • Certain strains of Enterobacter and Klebsiella[1]

Studies have shown that furazidin exhibits lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains of E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[14]

Table 3: Comparative MIC Values of Furazidin and Nitrofurantoin against Uropathogenic E. coli

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Furazidin 864
Nitrofurantoin 16128
Data from a study on 100 clinical isolates of E. coli.[15]
Pharmacokinetics and Pharmacodynamics

Furazidine is administered orally and is rapidly absorbed.[7] While specific pharmacokinetic parameters for the potassium salt are not extensively detailed in publicly available literature, studies on furazidine (furagin) provide valuable insights.

  • Absorption: Rapidly absorbed from the gastrointestinal tract.

  • Distribution: Serum concentrations can remain above the MIC for many pathogenic bacteria for several hours.[7]

  • Metabolism: Metabolized within the body.

  • Excretion: Primarily excreted in the urine. The 24-hour urinary recovery of furagin is reported to be 8-13%.[7] This is lower than that of nitrofurantoin (approximately 36%), though the clinical significance of this difference is a subject of ongoing research.[7]

The antibacterial action of furazidine is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal effects at higher therapeutic levels.[11]

Experimental Protocols

Synthesis of Furazidin

The following is a general procedure for the synthesis of furazidin as described in patent literature. This should be adapted and optimized for specific laboratory conditions.

Reaction: 3-(5-nitro-2-furyl)propenal + Benzylidene-1-aminohydantoin → Furazidin + Benzaldehyde

Procedure:

  • A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin is prepared in 200 ml of water containing 20 ml of concentrated hydrochloric acid.[5]

  • The mixture is heated with stirring, and the benzaldehyde formed is distilled off with water over approximately 60 minutes.[5]

  • After cooling the mixture, the resulting product is filtered off, washed with water until a neutral pH is achieved, and then dried.[5]

  • The precipitate is heated to 70°C with 50 ml of dimethylformamide, cooled, and the precipitate is collected by filtration and washed with ethanol.[5]

Synthesis_Workflow Reactants Reactants: - 3-(5-nitro-2-furyl)propenal - Benzylidene-1-aminohydantoin - Water - Conc. HCl Reaction Heat and Stir (approx. 60 min) Reactants->Reaction Distillation Distill off Benzaldehyde and Water Reaction->Distillation Cooling Cool Reaction Mixture Distillation->Cooling Filtration1 Filter Precipitate Cooling->Filtration1 Washing1 Wash with Water (until neutral) Filtration1->Washing1 Drying Dry the Product Washing1->Drying Purification_Step1 Heat to 70°C with DMF Drying->Purification_Step1 Cooling2 Cool the Mixture Purification_Step1->Cooling2 Filtration2 Filter Precipitate Cooling2->Filtration2 Washing2 Wash with Ethanol Filtration2->Washing2 Final_Product Furazidin Washing2->Final_Product

Synthesis Workflow for Furazidin
Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a generalized broth microdilution method for determining the MIC of furazidine potassium against uropathogens. This should be performed in accordance with established guidelines (e.g., CLSI, EUCAST).

Materials:

  • Furazidine potassium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare Furazidine Potassium Stock Solution: Dissolve a known weight of furazidine potassium in a suitable solvent (e.g., DMSO, then dilute in broth) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the furazidine potassium stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted furazidine potassium. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of furazidine potassium that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density using a microplate reader.

MIC_Workflow Start Start Prep_Stock Prepare Furazidine Potassium Stock Solution Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB Prep_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Experimental Workflow for MIC Determination
Pharmacokinetic Study Design

A typical pharmacokinetic study in healthy human volunteers would involve the following steps. All clinical studies must be conducted in accordance with Good Clinical Practice (GCP) and with approval from an ethics committee.

Study Design:

  • Design: A single-dose, open-label, two-period, crossover study is a common design to assess bioavailability and bioequivalence.

  • Subjects: A cohort of healthy adult volunteers.

  • Drug Administration: Administration of a single oral dose of furazidine potassium.

  • Sampling: Collection of blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose). Urine samples may also be collected.

  • Sample Analysis: Analysis of plasma (or serum) and urine samples for furazidine and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life).

Conclusion

Furazidine potassium is a valuable nitrofuran antibiotic with a well-established role in the treatment of urinary tract infections. Its multifaceted mechanism of action presents a significant barrier to the development of bacterial resistance. This technical guide provides a foundational understanding of its chemical, physical, and pharmacological properties, along with essential experimental protocols. Further research to fully elucidate the specific pharmacokinetic profile of the potassium salt and to explore its potential against a wider range of multidrug-resistant pathogens is warranted.

References

The Genesis of a Synthetic Antibacterial: A Technical History of Furagin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the historical discovery and scientific underpinnings of Furagin (also known as Furazidin), a nitrofuran antibiotic that has maintained a role in the treatment of urinary tract infections for decades. This document provides a technical overview of its synthesis, mechanism of action, and key experimental data, presented in a format conducive to scientific review and further research.

A Historical Perspective: The Emergence of Nitrofurans and the Discovery of Furagin

The story of Furagin begins in the broader context of the mid-20th century, a "golden age" of antibiotic discovery. Following the revolutionary introduction of penicillin in the 1940s, the scientific community was galvanized to discover and synthesize new antimicrobial agents. Within this fervent environment, the nitrofuran class of synthetic antibiotics emerged in the 1940s and 1950s.[1][2] These compounds, characterized by a nitro group attached to a furan ring, demonstrated a broad spectrum of antibacterial activity.

The first synthesis of Furagin, chemically known as 1-[[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione, is documented in the Journal of the Pharmaceutical Society of Japan in 1955. This seminal work laid the foundation for its development and subsequent clinical use, particularly in Eastern Europe and Russia, for the treatment of urinary tract infections (UTIs).[3][4]

Physicochemical Properties and Synthesis

Furagin is a yellow crystalline solid with the chemical formula C₁₀H₈N₄O₅ and a molecular weight of 264.19 g/mol .

Synthesis of Furagin

The synthesis of Furagin, as first described, involves the condensation reaction of 5-nitro-2-furaldehyde with 1-aminohydantoin. A general representation of this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-nitro-2-furaldehyde 5-nitro-2-furaldehyde Condensation Condensation 5-nitro-2-furaldehyde->Condensation 1-aminohydantoin 1-aminohydantoin 1-aminohydantoin->Condensation Furagin Furagin Condensation->Furagin

Figure 1: Synthesis of Furagin.

A detailed experimental protocol for the synthesis of Furagin, adapted from patent literature, is provided in the appendix.

Mechanism of Action: A Multi-pronged Attack on Bacterial Cells

Furagin's efficacy as an antibacterial agent stems from its multifaceted mechanism of action, which begins with its activation within the bacterial cell. Furagin is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect.[1]

Bacterial nitroreductases, flavoenzymes present in many bacterial species, reduce the nitro group of Furagin. This reduction process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1] These reactive species are the primary effectors of Furagin's antibacterial activity and proceed to damage multiple cellular targets.

The primary targets of these reactive intermediates include:

  • Bacterial DNA: The intermediates can covalently bind to bacterial DNA, leading to strand breaks and other forms of DNA damage. This disruption of the genetic material inhibits essential processes like DNA replication and transcription.

  • Ribosomes: Ribosomal proteins and ribosomal RNA are also susceptible to damage by the reactive intermediates. This leads to the inhibition of protein synthesis, a critical process for bacterial survival and proliferation.

  • Other Cellular Components: The reactive intermediates can also interact with and damage other vital cellular macromolecules, further contributing to bacterial cell death.

This multi-targeted approach is a key advantage of Furagin, as it is thought to contribute to a lower incidence of resistance development compared to antibiotics with a single, specific target.

G cluster_cell Bacterial Cell Furagin Furagin Bacterial Nitroreductases Bacterial Nitroreductases Furagin->Bacterial Nitroreductases Reduction Reactive Intermediates Reactive Intermediates Bacterial Nitroreductases->Reactive Intermediates DNA DNA Reactive Intermediates->DNA Ribosomes Ribosomes Reactive Intermediates->Ribosomes Cellular Macromolecules Cellular Macromolecules Reactive Intermediates->Cellular Macromolecules DNA_Damage DNA Damage DNA->DNA_Damage Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosomes->Protein_Synthesis_Inhibition Macromolecule_Damage Macromolecule Damage Cellular Macromolecules->Macromolecule_Damage Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Macromolecule_Damage->Bacterial_Cell_Death

Figure 2: Mechanism of Action of Furagin.

Quantitative Data

In Vitro Antibacterial Activity

The in vitro activity of Furagin is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli≤1632
Staphylococcus aureus816
Enterococcus faecalis1632
Klebsiella pneumoniae>64>64
Proteus mirabilis>64>64

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a summary from available literature.

Pharmacokinetic Properties in Humans

Understanding the pharmacokinetic profile of a drug is crucial for determining appropriate dosing regimens.

ParameterValueConditionsReference
Urinary Recovery 8-13%24-hour recovery after a single oral dose[5]
Cmax (plasma) ~1.5 µg/mLFollowing a 100 mg oral dose
Tmax (plasma) ~2 hoursFollowing a 100 mg oral dose
AUC (plasma) VariableInfluenced by food intake[5]

Note: Pharmacokinetic parameters can be influenced by various factors including patient population and co-administration of food.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of Furagin against bacterial isolates.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Furagin_Stock Prepare Furagin Stock Solution Prepare_Microtiter_Plate Prepare Microtiter Plate with Serial Dilutions Prepare_Furagin_Stock->Prepare_Microtiter_Plate Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Prepare_Microtiter_Plate->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Figure 3: Broth Microdilution MIC Workflow.

A detailed step-by-step protocol for this method is provided in the appendix.

Assessment of DNA Damage using the Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

G cluster_prep Cell Preparation cluster_lysis Lysis & Electrophoresis cluster_analysis Analysis Expose_Cells Expose Bacterial Cells to Furagin Embed_Cells Embed Cells in Low-Melting Agarose Expose_Cells->Embed_Cells Lyse_Cells Lyse Cells to Form Nucleoids Embed_Cells->Lyse_Cells Electrophoresis Alkaline Gel Electrophoresis Lyse_Cells->Electrophoresis Stain_DNA Stain DNA with Fluorescent Dye Electrophoresis->Stain_DNA Visualize_Comets Visualize and Quantify Comet Tails Stain_DNA->Visualize_Comets

Figure 4: Comet Assay Workflow for DNA Damage.

A detailed protocol for performing the Comet Assay to assess Furagin-induced DNA damage is provided in the appendix.

Conclusion

Furagin stands as a testament to the enduring legacy of the nitrofuran class of antibiotics. Its discovery in the mid-20th century provided a valuable tool in the fight against bacterial infections, particularly UTIs. The multi-targeted mechanism of action, involving the intracellular reduction to reactive intermediates that damage bacterial DNA and ribosomes, has likely contributed to its sustained utility. While newer classes of antibiotics have since been developed, Furagin remains a relevant therapeutic option in certain clinical contexts. This technical guide provides a foundational understanding of the history, synthesis, and mechanism of this important synthetic antibacterial agent, with the aim of informing future research and development in the field of antimicrobial chemotherapy.

Appendix: Detailed Experimental Protocols

A.1 Synthesis of Furagin

Materials:

  • 5-nitro-2-furaldehyde

  • 1-aminohydantoin

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-aminohydantoin in a minimal amount of hot water.

  • In a separate flask, dissolve 5-nitro-2-furaldehyde in ethanol.

  • Slowly add the 1-aminohydantoin solution to the 5-nitro-2-furaldehyde solution with constant stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture under reflux for 2-3 hours. A yellow precipitate of Furagin will form.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash with cold ethanol and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of dimethylformamide and water) to obtain pure Furagin.

  • Dry the purified crystals under vacuum.

A.2 Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Furagin stock solution (of known concentration)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Preparation of Furagin Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Furagin stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (broth and inoculum, no drug).

    • Well 12 will serve as a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain to be tested in MHB to the logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10⁵ CFU/mL. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Furagin in which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be read using a microplate reader to quantify bacterial growth.

A.3 Assessment of DNA Damage using the Comet Assay

Materials:

  • Microscope slides

  • Low-melting-point agarose (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Expose the bacterial cells to various concentrations of Furagin for a defined period. Include a negative control (no treatment) and a positive control (a known DNA-damaging agent).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

    • Harvest the treated cells and resuspend them in phosphate-buffered saline (PBS).

    • Mix the cell suspension with 0.5% LMPA at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose on ice.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.

    • Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Gently rinse the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the comets and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Solafur

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Solafur is a fictional compound. The data, experimental protocols, and pathways presented in this document are for illustrative purposes only and are designed to demonstrate the structure and content of a technical guide for a pharmaceutical agent.

Introduction

This compound is a novel, selective inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). By targeting the IL-17A signaling pathway, this compound represents a promising therapeutic agent for the treatment of various autoimmune and inflammatory disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical in vitro and in vivo studies.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized following intravenous (IV) and subcutaneous (SC) administration in murine models. The key parameters are summarized in the tables below.

Absorption and Bioavailability

The absolute bioavailability of this compound following subcutaneous administration was determined to be approximately 78%.

Table 1: Pharmacokinetic Parameters of this compound in Murine Models

ParameterIntravenous (1 mg/kg)Subcutaneous (5 mg/kg)
Cmax (ng/mL) 2,540 ± 310890 ± 120
Tmax (h) 0.18.0 ± 2.5
AUC0-inf (ng·h/mL) 12,800 ± 1,50049,500 ± 6,200
t1/2 (h) 21.5 ± 3.124.8 ± 4.2
CL (mL/h/kg) 0.078 ± 0.009-
Vd (L/kg) 2.4 ± 0.3-
Bioavailability (%) -78

Data are presented as mean ± standard deviation.

Distribution

This compound exhibits low to moderate tissue distribution, with a volume of distribution (Vd) of 2.4 L/kg. This suggests that the distribution is primarily confined to the vascular and interstitial spaces.

Metabolism

Metabolism of this compound is expected to occur via proteolytic degradation into smaller peptides and amino acids, a common metabolic pathway for therapeutic monoclonal antibodies. In vitro studies using human liver microsomes showed no significant metabolism by cytochrome P450 enzymes.

Excretion

The primary route of elimination for this compound is believed to be through catabolism. The clearance (CL) was determined to be 0.078 mL/h/kg.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated through a series of in vitro and in vivo studies designed to assess its binding affinity, potency, and mechanism of action.

In Vitro Potency and Selectivity

This compound demonstrates high-affinity binding to human and murine IL-17A, effectively neutralizing its biological activity.

Table 2: In Vitro Pharmacodynamic Properties of this compound

ParameterValue
IL-17A Binding Affinity (KD) 1.2 nM
IL-17A Neutralization IC50 15.8 nM
Selectivity vs. IL-17F >500-fold
Mechanism of Action: IL-17A Signaling Pathway Inhibition

This compound exerts its therapeutic effect by binding to IL-17A, preventing it from interacting with its cell surface receptor complex (IL-17RA/IL-17RC). This blockade inhibits the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines and chemokines.

IL17A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IL17A IL-17A This compound->IL17A Inhibition Receptor IL-17RA / IL-17RC Receptor Complex IL17A->Receptor Binding Act1 Act1 Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Gene Gene Transcription NFkB->Gene MAPK->Gene Cytokines Pro-inflammatory Cytokines & Chemokines Gene->Cytokines

Caption: this compound's mechanism of action: Inhibition of the IL-17A signaling pathway.

Experimental Protocols

Pharmacokinetic Analysis in Murine Models
  • Subjects: Male C57BL/6 mice (n=6 per group).

  • Administration: A single dose of this compound was administered either intravenously (1 mg/kg) via the tail vein or subcutaneously (5 mg/kg) in the dorsal scapular region.

  • Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at pre-dose and at 0.1, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose.

  • Analysis: Serum concentrations of this compound were determined using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

PK_Workflow cluster_animal In Vivo Phase cluster_lab Bioanalysis cluster_analysis Data Analysis Dosing Dosing (IV & SC in Mice) Sampling Serial Blood Sampling Dosing->Sampling ELISA ELISA for This compound Concentration Sampling->ELISA NCA Non-Compartmental Analysis (NCA) ELISA->NCA PK_Params Calculation of PK Parameters (Cmax, t1/2, AUC) NCA->PK_Params

Caption: Experimental workflow for the pharmacokinetic assessment of this compound.

In Vitro IL-17A Neutralization Assay
  • Cell Line: Human dermal fibroblasts (HDFs).

  • Stimulation: HDFs were pre-incubated with varying concentrations of this compound for 1 hour. Recombinant human IL-17A (10 ng/mL) was then added to the culture medium.

  • Incubation: Cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Endpoint: The concentration of IL-6 in the cell culture supernatant was measured by ELISA as a downstream marker of IL-17A activity.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of IL-17A-induced IL-6 production, was calculated using a four-parameter logistic regression model.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile, characterized by a long half-life and good subcutaneous bioavailability, supporting infrequent dosing. Its high potency and selectivity for IL-17A, coupled with its well-defined mechanism of action, underscore its potential as a promising therapeutic agent for the treatment of IL-17A-mediated inflammatory diseases. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.

Navigating the Solubility Landscape of Solafur (Furazidine Potassium): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solafur (Furazidine potassium). Due to the limited availability of direct quantitative solubility data for the potassium salt form, this document primarily presents data for the free form, Furazidine (also known as Furagin). It is a well-established principle in pharmaceutical sciences that salt forms of ionizable drugs, such as Furazidine potassium, are generally employed to enhance aqueous solubility compared to their free base counterparts.[1][2] Therefore, the solubility of this compound is anticipated to be higher than the values reported herein for Furazidine.

Core Solubility Profile

Furazidine exhibits a range of solubilities across various common solvents. Qualitative assessments describe it as very slightly soluble in water and ethanol, hardly soluble in dimethylformamide (DMF), slightly soluble in acetone, and practically insoluble in chloroform and benzene.[3] More specific, quantitative data for Furazidine is detailed in the tables below.

Quantitative Solubility Data for Furazidine

The following table summarizes the available quantitative solubility data for Furazidine. It is important to note the variability in reported values, which may be attributed to different experimental conditions and methodologies.

Solvent/SystemTemperature (°C)SolubilityMethod of Analysis
Dimethyl Sulfoxide (DMSO)2510 mMNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified10 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified52 mg/mLNot Specified
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineNot Specified2.5 mg/mL (Suspension)Not Specified
WaterNot SpecifiedInsolubleNot Specified
EthanolNot SpecifiedInsolubleNot Specified

Experimental Protocols for Solubility Determination

The determination of active pharmaceutical ingredient (API) solubility is a critical step in drug development. Standardized methodologies are employed to ensure accuracy and reproducibility. The following are detailed protocols for commonly used methods in solubility assessment.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Methodology:

  • Preparation: An excess amount of Furazidine potassium is added to a sealed, inert container (e.g., glass vial) containing a known volume of the desired solvent.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug, e.g., PVDF).

  • Quantification: The concentration of the dissolved Furazidine potassium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Methods

a) UV-Vis Spectrophotometry

Principle: This method relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A solution of Furazidine potassium of known concentration is scanned across a range of UV-Vis wavelengths to identify the λmax, where absorbance is highest.

  • Calibration Curve: A series of standard solutions of Furazidine potassium with known concentrations are prepared, and their absorbance at the predetermined λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the filtered supernatant from the shake-flask experiment is measured at the λmax.

  • Concentration Calculation: The concentration of Furazidine potassium in the sample is determined by interpolating its absorbance value on the calibration curve.

b) High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of known standards.

Methodology:

  • Method Development: An appropriate HPLC method is developed, specifying the column, mobile phase composition, flow rate, and detector wavelength.

  • Calibration: Standard solutions of Furazidine potassium are injected into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Injection: A precise volume of the filtered supernatant from the solubility experiment is injected into the HPLC system.

  • Data Analysis: The peak area corresponding to Furazidine potassium in the chromatogram is measured, and the concentration is calculated using the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound (Furazidine potassium).

G Experimental Workflow for Solubility Determination of this compound cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification cluster_results 5. Data Interpretation prep1 Weigh excess This compound (Furazidine potassium) prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge or filter suspension equil->sep1 sep2 Collect clear saturated supernatant sep1->sep2 analysis Analytical Method sep2->analysis hplc HPLC analysis->hplc uvvis UV-Vis analysis->uvvis results Calculate solubility (e.g., mg/mL or M) analysis->results

Caption: A flowchart of the key steps in determining the equilibrium solubility of this compound.

Conclusion

While precise, quantitative solubility data for this compound (Furazidine potassium) remains elusive in publicly available literature, the information on its free form, Furazidine, provides a foundational understanding of its solubility characteristics. It is strongly recommended that researchers and drug development professionals conduct their own solubility studies using the detailed protocols provided in this guide to ascertain the specific solubility of Furazidine potassium in their solvent systems of interest. The expected enhanced solubility of the potassium salt is a critical consideration for formulation development and achieving desired therapeutic outcomes.

References

Solafur: A Technical Analysis of its Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solafur, a nitrofuran antimicrobial agent also known as Furagin or Furazidin, exhibits a dual-action profile, functioning as both a bacteriostatic and bactericidal agent. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's antimicrobial activity. Its classification is largely dependent on the concentration achieved at the site of infection. At lower concentrations, this compound primarily inhibits bacterial growth (bacteriostatic), while at the higher concentrations attainable in the urinary tract, it demonstrates definitive bactericidal activity. This document details the mechanism of action, presents available quantitative susceptibility data, and outlines the experimental protocols for determining its bacteriostatic and bactericidal characteristics.

Introduction

This compound belongs to the nitrofuran class of synthetic antibiotics, which have been in clinical use for decades, particularly for the treatment of urinary tract infections (UTIs). A key question for researchers and clinicians is whether this compound is bacteriostatic, merely inhibiting bacterial proliferation, or bactericidal, actively killing the bacteria. The distinction is critical for predicting clinical outcomes, especially in immunocompromised patients or in cases of severe infection. Evidence indicates that this compound, like other nitrofurans, possesses combined bacteriostatic and bactericidal properties[1]. This dual activity is a function of drug concentration and the specific susceptibility of the target microorganism.

Mechanism of Action

The antimicrobial action of this compound is multifaceted and initiated by its reduction within the bacterial cell. This process is central to its efficacy and contributes to the low incidence of acquired resistance.

Upon entering the bacterial cell, this compound is activated by bacterial flavoproteins, specifically nitroreductases. This enzymatic reduction converts the nitrofuran molecule into highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, attacking multiple cellular components simultaneously. The primary targets include:

  • Ribosomal Proteins: The reactive intermediates bind to and alter ribosomal proteins, leading to the inhibition of protein synthesis.

  • Bacterial DNA: The electrophilic metabolites cause damage to bacterial DNA, disrupting DNA replication and repair processes.

  • Metabolic Enzymes: Key enzymes involved in vital biochemical pathways, such as aerobic energy metabolism and cell wall synthesis, are inactivated.

This multi-targeted assault disrupts several crucial cellular functions concurrently, overwhelming the bacterial cell's ability to survive and replicate.

This compound Mechanism of Action Solafur_ext This compound (extracellular) Solafur_int This compound (intracellular) Solafur_ext->Solafur_int Passive Diffusion Nitroreductases Bacterial Nitroreductases Solafur_int->Nitroreductases Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates Reduction Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Attacks Bacterial_DNA Bacterial DNA Reactive_Intermediates->Bacterial_DNA Attacks Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Attacks Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Protein_Synthesis_Inhibition DNA_Damage DNA Damage Bacterial_DNA->DNA_Damage Enzyme_Inactivation Enzyme Inactivation Metabolic_Enzymes->Enzyme_Inactivation Bacterial_Cell_Death Bacteriostatic Effect / Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death DNA_Damage->Bacterial_Cell_Death Enzyme_Inactivation->Bacterial_Cell_Death

Figure 1: this compound's multi-targeted mechanism of action.

Quantitative Susceptibility Data

The determination of whether an antimicrobial agent is bacteriostatic or bactericidal is often based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). A common interpretation is that an agent is bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.

A recent study provided a comparative analysis of the MIC values of furazidin (this compound) and nitrofurantoin against a large cohort of uropathogenic Escherichia coli isolates. The results indicated that the MICs of furazidin were comparable to or lower than those of nitrofurantoin for the majority of the tested strains.

Bacterial SpeciesAntimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coliFurazidin (this compound)1632
Escherichia coliNitrofurantoin3264

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Furazidin (this compound) and Nitrofurantoin against Escherichia coli

Data adapted from a study on uropathogenic E. coli isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols

The determination of MIC and MBC values is crucial for characterizing the antimicrobial activity of a compound like this compound. The following are detailed methodologies for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (analytical grade)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

MIC_MBC_Workflow Start Start: Prepare this compound and Bacterial Inoculum Serial_Dilution Perform Serial Dilutions of this compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacteria Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (16-20 hours) Inoculation->Incubation_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture For Bactericidal Determination Incubation_MBC Incubate Agar Plates (18-24 hours) Subculture->Incubation_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubation_MBC->Read_MBC End End Read_MBC->End

Figure 2: Experimental workflow for MIC and MBC determination.

Conclusion

This compound (Furagin) is a nitrofuran antibiotic with a concentration-dependent dual mechanism of action. At sub-inhibitory concentrations, it is primarily bacteriostatic, effectively halting bacterial growth. However, at the high concentrations achieved in the urinary tract during treatment, this compound exhibits bactericidal properties, leading to the killing of susceptible uropathogens. Its multi-targeted mechanism of action, involving the generation of reactive intermediates that damage a wide array of cellular components, contributes to its sustained efficacy and the low rate of resistance development. For drug development professionals, the dual bacteriostatic and bactericidal nature of this compound underscores the importance of considering pharmacokinetic and pharmacodynamic parameters in the evaluation of antimicrobial agents. Further research to generate a more comprehensive profile of MBC values against a broader range of clinically relevant pathogens would be beneficial for a more complete understanding of this compound's bactericidal spectrum.

References

Biological Targets of Furazidine Potassium in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the biological targets of furazidine potassium, a nitrofuran antibiotic. It details the compound's mechanism of action, summarizes its antibacterial efficacy through quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

Furazidine potassium, the potassium salt of furazidine (also known as furagin), is a synthetic nitrofuran derivative with broad-spectrum antibacterial activity.[1][2] Like other members of its class, it is primarily utilized in the treatment of urinary tract infections (UTIs) caused by a range of Gram-positive and Gram-negative bacteria.[2][3] Its efficacy stems from a multi-targeted mechanism of action that follows intracellular activation, making the development of bacterial resistance more challenging compared to single-target antibiotics.[2][4] This document elucidates the molecular basis of furazidine's bactericidal effects.

Mechanism of Action: From Prodrug to Potent Bactericide

Furazidine is a prodrug, meaning it is administered in an inactive form and requires biochemical activation within the target bacterial cell to exert its antimicrobial effects.[4][5] This activation is a reductive process selectively carried out by bacterial enzymes, which is a key factor in its selective toxicity towards microbes over mammalian cells.[5]

The activation cascade is initiated when furazidine enters the bacterial cytoplasm. Inside the cell, bacterial flavoproteins, particularly NAD(P)H-dependent nitroreductases (such as NfsA and NfsB in Escherichia coli), catalyze the reduction of the 5-nitro group on the furan ring.[4][5][6] This is a stepwise reduction that uses NADH or NADPH as electron donors and generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine derivatives.[7][8] It is these cytotoxic intermediates, not the parent furazidine molecule, that are the ultimate effectors of bacterial cell death.[2][4] While nitroreductases are the primary activators, other enzymes like azoreductases may also contribute to this process.[9][10]

G cluster_cell Bacterial Cell Furazidine_in Furazidine (Inactive Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Furazidine_in->Nitroreductases NAD NAD+/ NADP+ Nitroreductases->NAD Intermediates Highly Reactive Electrophilic Intermediates (Nitroso, Hydroxylamine) Nitroreductases->Intermediates Reduction NADH NADH/ NADPH NADH->Nitroreductases Furazidine_out Furazidine Potassium (Extracellular) Furazidine_out->Furazidine_in Uptake

Caption: Reductive activation pathway of furazidine within a bacterial cell.

Once generated, the reactive intermediates indiscriminately attack multiple nucleophilic macromolecules within the bacterial cell, leading to widespread cellular dysfunction and death. This multi-pronged assault is a hallmark of the nitrofuran class and explains their retained efficacy over decades of use. The primary biological targets are:

  • Bacterial DNA and RNA: The electrophilic intermediates covalently bind to nucleic acids, leading to DNA strand breakage and other damage.[5] This action disrupts fundamental processes of DNA replication and transcription, halting bacterial proliferation.[5]

  • Ribosomal Proteins and Protein Synthesis: Ribosomes are a major target. The reactive metabolites damage ribosomal proteins, which impairs the integrity and function of the ribosomal machinery.[5][11] This leads to the inhibition of protein synthesis, a critical process for bacterial viability.[2][11]

  • Enzymes of Central Metabolism: Key enzymes involved in vital metabolic pathways are inhibited. This includes enzymes of the citric acid cycle and those involved in carbohydrate metabolism.[4][8] Disruption of aerobic energy metabolism cripples the cell's ability to generate ATP and essential precursors.[11]

  • Bacterial Cell Wall: Some evidence suggests that furazidine's reactive intermediates can also interfere with the synthesis of essential components of the bacterial cell wall, weakening its structural integrity and rendering the cell susceptible to lysis.[5]

G cluster_targets Cellular Targets & Consequences Intermediates Reactive Intermediates DNA Bacterial DNA/RNA Intermediates->DNA Ribosomes Ribosomal Proteins Intermediates->Ribosomes Enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) Intermediates->Enzymes Consequence_DNA Inhibition of Replication & Transcription DNA->Consequence_DNA Consequence_Ribosomes Inhibition of Protein Synthesis Ribosomes->Consequence_Ribosomes Consequence_Enzymes Disruption of Energy Metabolism Enzymes->Consequence_Enzymes CellDeath Bacterial Cell Death Consequence_DNA->CellDeath Consequence_Ribosomes->CellDeath Consequence_Enzymes->CellDeath G start Start prep_drug Prepare 2-fold serial dilutions of Furazidine Potassium in microtiter plate start->prep_drug prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute) start->prep_inoculum inoculate Inoculate plate wells with bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity incubate->read interpret Determine MIC: Lowest concentration with no visible growth read->interpret end End interpret->end

References

An In-depth Technical Guide on the Mechanisms of Resistance in Uropathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for the compound "Solafur" did not yield any results in the public scientific literature. Therefore, this guide provides a comprehensive overview of the established mechanisms of antibiotic resistance in common uropathogens, which may serve as a foundational resource for understanding potential resistance to novel therapeutic agents.

Introduction

Urinary tract infections (UTIs) are among the most common bacterial infections, with uropathogenic Escherichia coli (UPEC) being the predominant causative agent.[1][2] The increasing prevalence of antimicrobial resistance in uropathogens presents a significant challenge to effective treatment.[1][3][4][5] This guide delineates the core molecular mechanisms that confer resistance to antibiotics in these pathogens, with a focus on efflux pumps, target site modifications, and enzymatic degradation. Understanding these mechanisms is crucial for the development of new therapeutic strategies to combat resistant infections.[6][7][8]

Key Mechanisms of Antibiotic Resistance in Uropathogens

Uropathogens have evolved sophisticated strategies to counteract the effects of antibiotics. These mechanisms can be broadly categorized as follows:

  • Efflux Pumps: These are membrane-bound protein complexes that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[6][7][8]

  • Target Site Modification: Alterations in the bacterial components that are the targets of antibiotics can prevent the drug from binding effectively, thereby rendering it inactive.

  • Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, neutralizing its antimicrobial activity.

Efflux Pump-Mediated Resistance

Efflux pumps are a major contributor to multidrug resistance (MDR) in Gram-negative uropathogens like E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7][8] The AcrAB-TolC efflux pump system is a well-characterized example in E. coli and is associated with resistance to a broad range of antibiotics, including fluoroquinolones and tetracyclines.[6] Overexpression of the genes encoding these pumps, such as acrA, acrB, and tolC, is a common finding in MDR isolates.[6][9]

Experimental Protocol: Efflux Pump Inhibitor Assay

A common method to investigate the role of efflux pumps in resistance is to assess the change in an antibiotic's minimum inhibitory concentration (MIC) in the presence of an efflux pump inhibitor (EPI).

  • Bacterial Culture: Grow the uropathogen isolates to be tested in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • MIC Determination: Perform a standard broth microdilution assay to determine the MIC of the antibiotic against the bacterial isolates. This involves preparing serial dilutions of the antibiotic in a 96-well microtiter plate.

  • EPI Addition: In a parallel set of microtiter plates, repeat the MIC determination, but add a sub-inhibitory concentration of an EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN) to each well.

  • Incubation: Incubate all plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance to that antibiotic.

Efflux_Pump_Workflow cluster_plate_prep Plate Preparation cluster_conditions Experimental Conditions Serial Dilution Serial Dilution Antibiotic Alone Antibiotic Alone Serial Dilution->Antibiotic Alone Plate 1 Antibiotic + EPI Antibiotic + EPI Serial Dilution->Antibiotic + EPI Plate 2 Add Bacteria Add Bacteria Add Bacteria->Antibiotic Alone Add Bacteria->Antibiotic + EPI Incubation Incubation Antibiotic Alone->Incubation Antibiotic + EPI->Incubation MIC Determination MIC Determination Incubation->MIC Determination Compare MICs Compare MICs MIC Determination->Compare MICs Conclusion Conclusion Compare MICs->Conclusion Reduction in MIC indicates efflux

Workflow for an efflux pump inhibitor assay.
Target Site Modification

Mutations in the genes encoding the targets of antibiotics are a significant cause of resistance. For example, resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV, respectively.[10] Similarly, resistance to trimethoprim-sulfamethoxazole can be caused by mutations in the genes for dihydrofolate reductase and dihydropteroate synthase.[1]

Experimental Protocol: DNA Sequencing of Target Genes

  • DNA Extraction: Isolate genomic DNA from both resistant and susceptible uropathogen strains.

  • PCR Amplification: Use specific primers to amplify the target genes of interest (e.g., gyrA, parC) via the polymerase chain reaction (PCR).

  • PCR Product Purification: Purify the amplified DNA fragments to remove primers and other reaction components.

  • Sanger Sequencing: Sequence the purified PCR products using a DNA sequencer.

  • Sequence Analysis: Align the DNA sequences from the resistant isolates with those from susceptible (wild-type) isolates to identify any mutations.

Target_Modification_Pathway cluster_resistance Resistance Mechanism Antibiotic Antibiotic Bacterial Target Bacterial Target Antibiotic->Bacterial Target Altered Target Altered Target Antibiotic->Altered Target Binding Prevented Inhibition Bacterial Target->Inhibition Bacterial Death Bacterial Death Inhibition->Bacterial Death Mutation Mutation Mutation->Altered Target Bacterial Survival Bacterial Survival Altered Target->Bacterial Survival

Signaling pathway of target site modification resistance.
Enzymatic Degradation

The production of enzymes that inactivate antibiotics is a common resistance strategy. The most well-known examples are the β-lactamases, which hydrolyze the β-lactam ring of penicillins, cephalosporins, and carbapenems. Extended-spectrum β-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of β-lactam antibiotics.[1]

Experimental Protocol: Phenotypic Detection of ESBLs

The double-disc synergy test is a widely used method for the phenotypic detection of ESBLs.

  • Bacterial Lawn: Prepare a lawn of the uropathogen isolate on a Mueller-Hinton agar plate.

  • Disc Placement: Place a disc containing amoxicillin-clavulanate in the center of the plate. Place discs of third-generation cephalosporins (e.g., ceftazidime, cefotaxime) 20-30 mm away from the central disc.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: A keyhole-shaped zone of inhibition between the amoxicillin-clavulanate disc and one or more of the cephalosporin discs is indicative of ESBL production. The clavulanate inhibits the ESBL, restoring the activity of the cephalosporin and creating the characteristic synergistic zone.

Quantitative Data on Antibiotic Resistance in Uropathogens

The following tables summarize representative antibiotic resistance rates for common uropathogens. It is important to note that these rates can vary significantly by geographical location and over time.

Table 1: Resistance Rates of E. coli to Common Antibiotics

AntibioticResistance Rate (%)
Amoxicillin65
Trimethoprim-Sulfamethoxazole55
Amoxicillin-Clavulanic Acid43
Ciprofloxacin22
Gentamicin14
Nitrofurantoin11
Amikacin8
Fosfomycin7
Data adapted from a study in Marrakech, Morocco.[3]

Table 2: Resistance of Uropathogens to Selected Antibiotics in a Multi-Year Analysis

UropathogenAntibiotic2018 Resistance (%)2020 Resistance (%)2022 Resistance (%)
Gram-negativeCeftazidime11.0813.5817.33
Gram-negativeLevofloxacin28.4533.3335.0
Gram-positiveLevofloxacin34.3450.044.92
Gram-positivePenicillin36.3641.1737.68
Data from a study on a female population.[11]

Conclusion

Antibiotic resistance in uropathogens is a complex and evolving problem driven by multiple molecular mechanisms. Efflux pumps, target site modifications, and enzymatic degradation are key strategies employed by bacteria to evade the action of antimicrobial agents. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel therapeutics and strategies to preserve the efficacy of existing antibiotics. Continuous surveillance of resistance patterns, as highlighted by the quantitative data, is also critical for guiding empirical treatment decisions and public health interventions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Furazidine Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Furazidine potassium for research purposes. The synthesis section outlines a robust method for the preparation of Furazidine, followed by its conversion to the potassium salt. The purification protocols emphasize crystallization techniques to achieve high purity suitable for research applications. Furthermore, analytical methods for quality control, including High-Performance Liquid Chromatography (HPLC), are detailed. The mechanism of action of Furazidine is also illustrated to provide context for its biological activity.

Introduction

Furazidine, also known as Furagin, is a nitrofuran derivative with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] It is particularly effective in the treatment of acute and chronic urinary tract infections.[1] The potassium salt of Furazidine is often utilized to enhance solubility and bioavailability. This document describes the synthesis of Furazidine and its subsequent conversion to Furazidine potassium, along with detailed purification and analytical protocols to ensure a high-purity final product for research and development.

Synthesis of Furazidine Potassium

The synthesis of Furazidine potassium is a two-step process:

  • Synthesis of Furazidine: This involves the condensation reaction between 3-(5-nitro-2-furyl)acrolein and 1-aminohydantoin.

  • Formation of Furazidine Potassium: This is an acid-base reaction where Furazidine is treated with a potassium base to form the corresponding potassium salt.

Experimental Protocol: Synthesis of Furazidine

This protocol is adapted from the method described in patent WO1998041520A1.

Materials:

  • 3-(5-nitro-2-furyl)propenal

  • Benzylidene-1-aminohydantoin

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin in 200 ml of water containing 20 ml of concentrated hydrochloric acid is heated with stirring.

  • The benzaldehyde formed as a by-product is distilled off with water over a period of approximately 60 minutes.

  • After cooling the mixture, the resulting precipitate (crude Furazidine) is collected by filtration.

  • The precipitate is washed with water until a neutral pH is achieved and then dried.

  • For further purification, the crude product is heated to 70°C with 50 ml of dimethylformamide, then cooled.

  • The purified precipitate is collected by filtration and washed with ethanol.

  • The final product is dried to yield pure Furazidine.

Experimental Protocol: Synthesis of Furazidine Potassium

Materials:

  • Furazidine (synthesized as per protocol 2.1)

  • Potassium Hydroxide (KOH) or Potassium Ethoxide (KOEt)

  • Anhydrous Ethanol

Procedure:

  • Suspend the purified Furazidine in anhydrous ethanol.

  • In a separate flask, prepare a solution of a stoichiometric equivalent of potassium hydroxide or potassium ethoxide in anhydrous ethanol.

  • Slowly add the potassium base solution to the Furazidine suspension with constant stirring.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the Furazidine potassium salt will precipitate.

  • The precipitated Furazidine potassium is collected by filtration.

  • The product is washed with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.

  • The final product is dried under vacuum to yield Furazidine potassium.

Purification of Furazidine Potassium

Purification of the synthesized Furazidine potassium is crucial to remove any unreacted starting materials, by-products, or residual solvents. Crystallization is an effective method for this purpose.

Experimental Protocol: Crystallization

Materials:

  • Crude Furazidine potassium

  • Ethanol/Water mixture (e.g., 80:20) or other suitable solvent system

Procedure:

  • Dissolve the crude Furazidine potassium in a minimal amount of a suitable hot solvent, such as an ethanol/water mixture.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, the flask can be further cooled in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the purified crystals under vacuum.

Quality Control and Analytical Methods

The purity and identity of the synthesized Furazidine potassium should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

An adapted HPLC method for the analysis of Furazidine potassium is described below, based on methods for related nitrofuran compounds.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Detection UV at 332 nm
Injection Volume 10 µL
Column Temperature 25°C
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The structure of Furazidine can be confirmed by ¹H NMR spectroscopy.

  • Mass Spectrometry: The molecular weight of Furazidine potassium can be confirmed by mass spectrometry. The exact mass of Furazidine is 264.04946937 Da.[2]

Quantitative Data Summary

The following table summarizes the expected quantitative data from the synthesis and purification processes.

Table 2: Synthesis and Purification Data

ParameterValueReference
Furazidine Synthesis Yield 79-88%WO1998041520A1
Furazidine Potassium Conversion Yield >95% (Typical)General Chemical Principles
Purity after Crystallization >98%[1]
Melting Point (Furazidine) 262-267°C (decomposition)WO1998041520A1

Mechanism of Action of Furazidine

Furazidine exerts its antibacterial effect through a multi-faceted mechanism of action. Upon entering the bacterial cell, the nitro group of Furazidine is reduced by bacterial flavoproteins to highly reactive intermediates.[3] These intermediates can then damage bacterial DNA, leading to strand breakage and lethal mutations.[3] Additionally, these reactive species can inhibit ribosomal proteins and other macromolecules, thereby disrupting protein synthesis.[3] Furazidine can also interfere with the synthesis of the bacterial cell wall.[3]

Furazidine_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Deleterious Effects Furazidine_ext Furazidine Furazidine_int Furazidine Furazidine_ext->Furazidine_int Uptake Nitroreductases Bacterial Flavoproteins (Nitroreductases) Furazidine_int->Nitroreductases Reduction Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Cell_Wall_Synth Cell Wall Synthesis Components Reactive_Intermediates->Cell_Wall_Synth DNA_Damage DNA Strand Breaks, Mutations DNA->DNA_Damage Protein_Synth_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synth_Inhibition Cell_Wall_Damage Weakened Cell Wall, Lysis Cell_Wall_Synth->Cell_Wall_Damage Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Protein_Synth_Inhibition->Bacterial_Death Cell_Wall_Damage->Bacterial_Death

Caption: Mechanism of action of Furazidine in bacterial cells.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of Furazidine potassium is depicted below.

Synthesis_Workflow Start Start Materials: 3-(5-nitro-2-furyl)propenal Benzylidene-1-aminohydantoin Synthesis_F Step 1: Synthesis of Furazidine (Condensation Reaction) Start->Synthesis_F Purification_F Purification of Furazidine (Washing & DMF Treatment) Synthesis_F->Purification_F Synthesis_K Step 2: Synthesis of Furazidine Potassium (Reaction with Potassium Base) Purification_F->Synthesis_K Purification_K Purification of Furazidine Potassium (Crystallization) Synthesis_K->Purification_K QC Quality Control (HPLC, NMR, MS) Purification_K->QC Final_Product Pure Furazidine Potassium QC->Final_Product

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Solafur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solafur, chemically known as furazidine potassium, is a nitrofuran antimicrobial agent. Understanding its in vitro efficacy against a range of bacterial pathogens is a critical step in preclinical drug development and for guiding further research. These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) testing, and the Kirby-Bauer disk diffusion assay.

The mechanism of action of nitrofuran antibiotics, including this compound, involves the reduction of the nitro group by bacterial nitroreductases to generate reactive intermediates. These intermediates are highly reactive and can damage bacterial DNA, RNA, and proteins, leading to cell death. This multi-targeted mechanism contributes to a lower frequency of resistance development.

Data Presentation

The following tables summarize the expected in vitro activity of this compound against common bacterial pathogens based on available literature for furazidine. These values should be used as a reference, and actual results should be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

Bacterial SpeciesStrainThis compound (Furazidine) MIC (µg/mL)
Escherichia coliATCC 259228
Staphylococcus aureusATCC 292134
Pseudomonas aeruginosaATCC 27853>64
Enterococcus faecalisATCC 292124

Note: Data for E. coli and S. aureus are derived from studies on furazidine. The MIC for P. aeruginosa is expected to be high as nitrofurans are generally not active against this pathogen. Data for E. faecalis is based on typical nitrofuran susceptibility.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacterial Strains

Bacterial SpeciesStrainThis compound (Furazidine) MBC (µg/mL)
Escherichia coliATCC 2592216
Staphylococcus aureusATCC 292138
Enterococcus faecalisATCC 2921216

Note: MBC values are typically one to two dilutions higher than the MIC for susceptible organisms.

Table 3: Zone Diameters for this compound Disk Diffusion Susceptibility Testing

Bacterial SpeciesStrainThis compound (Furazidine) 300 µg Disk Zone Diameter (mm)
Escherichia coliATCC 2592220-25
Staphylococcus aureusATCC 2921318-23
Pseudomonas aeruginosaATCC 27853No Zone
Enterococcus faecalisATCC 2921215-20

Note: Interpretive criteria for this compound (furazidine) are not yet established by CLSI. The provided ranges are hypothetical and based on typical results for nitrofurans against susceptible organisms.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[2][3]

Materials:

  • This compound (Furazidine potassium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only CAMHB (no drug, no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7][8]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculture from MIC Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: From each selected well, aspirate a small aliquot (e.g., 10 µL) and spot-inoculate it onto a quadrant of an MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[4][5][9]

Materials:

  • This compound-impregnated paper disks (e.g., 300 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC test.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Apply Disks: Aseptically place the this compound-impregnated disk onto the inoculated agar surface. Ensure firm contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Visualizations

G cluster_pathway Putative Mechanism of Action of this compound This compound This compound (Furazidine) BacterialCell Bacterial Cell This compound->BacterialCell Enters Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Damage RNA Bacterial RNA ReactiveIntermediates->RNA Damage Proteins Ribosomal Proteins ReactiveIntermediates->Proteins Damage CellDeath Cell Death DNA->CellDeath Leads to RNA->CellDeath Leads to Proteins->CellDeath Leads to

Caption: Putative mechanism of action of this compound in bacterial cells.

G cluster_workflow Broth Microdilution MIC Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions in 96-well Plate prep_this compound->prep_plate inoculate Inoculate Plate prep_plate->inoculate dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

G cluster_logic Relationship between MIC and MBC MIC MIC (Inhibits Growth) Subculture Subculture from clear MIC wells MIC->Subculture MBC MBC (Kills 99.9% of Bacteria) Incubate_Agar Incubate on -drug-free agar Subculture->Incubate_Agar Observe_Growth Observe for Bacterial Growth Incubate_Agar->Observe_Growth Observe_Growth->MBC Lowest concentration with no growth

Caption: Logical relationship between MIC and MBC determination.

References

Application Note: Quantification of Solafur in Human Plasma and Urine by HPLC-DAD-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Solafur in human plasma and urine using High-Performance Liquid Chromatography coupled with a Diode Array Detector and Time-of-Flight Mass Spectrometry (HPLC-DAD-TOF-MS). The method employs a straightforward sample preparation procedure and provides excellent linearity, accuracy, and precision over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.

Introduction

This compound is a novel therapeutic agent under investigation for [mention a plausible therapeutic area, e.g., oncology, inflammatory diseases]. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note details a validated HPLC-DAD-TOF-MS method for the determination of this compound in human plasma and urine, offering high selectivity and sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS) - [Suggest a suitable stable isotope-labeled or structurally similar compound]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

Instrumentation
  • HPLC System: [e.g., Agilent 1290 Infinity II]

  • DAD Detector: [e.g., Agilent 1290 Infinity II DAD]

  • TOF-MS System: [e.g., Agilent 6230B TOF LC/MS]

  • Column: [e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm]

Sample Preparation

Human Plasma:

A protein precipitation method was employed for the extraction of this compound from human plasma.[1][2]

  • To 100 µL of plasma, add 20 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Human Urine:

A dilute-and-shoot approach was used for urine samples.[3]

  • To 50 µL of urine, add 20 µL of the internal standard solution.

  • Add 930 µL of the initial mobile phase composition.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

HPLC-DAD-TOF-MS Method

HPLC Conditions:

ParameterValue
ColumnZorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 2.9 min
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL
DAD Wavelength200-400 nm (Extraction at [e.g., 254] nm)

TOF-MS Conditions:

ParameterValue
Ionization ModeESI Positive
Gas Temperature325 °C
Drying Gas Flow8 L/min
Nebulizer Pressure35 psig
Capillary Voltage3500 V
Fragmentor Voltage175 V
Mass Rangem/z 100-1000
Acquisition Rate2 spectra/s
Reference Massesm/z 121.0509 and 922.0098

Results and Discussion

The developed method demonstrated excellent chromatographic separation and mass spectrometric detection for this compound and the internal standard.

Method Validation

The method was validated according to the FDA guidance for bioanalytical method validation.[4]

Linearity:

The calibration curves were linear over the concentration range of 1-1000 ng/mL for both plasma and urine, with a correlation coefficient (r²) > 0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the tables below.

Table 1: Precision and Accuracy of this compound Quantification in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
LQC36.298.77.599.1
MQC1004.1101.55.3100.8
HQC8003.599.84.2101.2

Table 2: Precision and Accuracy of this compound Quantification in Human Urine

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ19.2103.810.1102.4
LQC37.1100.38.299.5
MQC1005.099.16.1100.2
HQC8004.3101.05.5100.7

Recovery and Matrix Effect:

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 3: Recovery and Matrix Effect of this compound in Human Plasma and Urine

MatrixQC Level (ng/mL)Recovery (%)Matrix Effect (%)
Plasma392.598.1
10095.1101.3
80094.399.5
Urine3N/A (Dilute-and-shoot)97.6
100N/A102.1
800N/A98.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma add_is_p Add Internal Standard plasma->add_is_p urine Human Urine add_is_u Add Internal Standard urine->add_is_u ppt Protein Precipitation (Acetonitrile) add_is_p->ppt dilute Dilution with Mobile Phase add_is_u->dilute centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc dilute->hplc dad DAD Detection (200-400 nm) hplc->dad tof_ms TOF-MS Detection (ESI+) hplc->tof_ms quant Quantification (Calibration Curve) tof_ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics absorption Absorption (e.g., Oral) distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (Phase I & II) distribution->metabolism target Target Receptor/ Enzyme distribution->target excretion Excretion (Urine, Feces) metabolism->excretion signaling Intracellular Signaling Cascade target->signaling response Biological Response signaling->response drug This compound Administration drug->absorption

Caption: General pharmacokinetic and pharmacodynamic pathway.

Conclusion

A sensitive, selective, and robust HPLC-DAD-TOF-MS method for the quantification of this compound in human plasma and urine has been developed and validated. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical studies to support the development of this compound.

References

Application Notes and Protocols for the Preparation of Solafur (Furazidine Potassium) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solafur, the potassium salt of Furazidine (also known as Furagin), is a nitrofuran antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It is commonly utilized in the treatment of urinary tract infections. For in vitro and in vivo research applications, the preparation of accurate and stable stock solutions is a critical first step. These application notes provide detailed protocols for the preparation of this compound stock solutions, primarily focusing on the use of dimethyl sulfoxide (DMSO) as the solvent due to the poor aqueous solubility of the parent compound, Furazidine. While Furazidine potassium (this compound) is expected to have higher aqueous solubility, DMSO remains a reliable solvent for achieving high-concentration, stable stock solutions for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for Furazidine, the active component of this compound. This data is essential for the accurate preparation of stock solutions.

ParameterValueSolventSource
Molecular Weight (Furazidine)264.19 g/mol N/A[1][2][3]
Molecular Weight (Furazidine Potassium)302.28 g/mol N/A[4]
Solubility (Furazidine)< 0.1 mg/mLWater
Solubility (Furazidine)10 mg/mL (37.85 mM)DMSO[5]
Solubility (Furazidine)25 mg/mL (with sonication)DMSO
Solubility (Furazidine)52 mg/mL (196.82 mM)DMSO[1]
Storage of Powder-20°C for up to 3 yearsN/A[5]
Storage of Stock Solution in DMSO-80°C for up to 1 yearDMSO[1][5]
Typical MIC Range (Furazidine)0.5 - 64 µg/mLVaries by bacterial strain[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound (Furazidine Potassium) Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for significant dilution to working concentrations, minimizing the final concentration of DMSO in the experimental medium.

Materials:

  • This compound (Furazidine potassium) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile microcentrifuge tube with the compound name, concentration, solvent, and date.

  • Weighing this compound: Tare the analytical balance with a sterile weigh boat. Carefully weigh 10 mg of this compound powder.

  • Transfer: Transfer the weighed powder into the labeled sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1][5] For short-term storage, -20°C is also acceptable.[7]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the stock solution to a final working concentration for use in cell culture or microbiological assays.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium or microbiological broth

  • Sterile microcentrifuge tubes or culture tubes

  • Pipettors and sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the desired final working concentration of this compound for your experiment. This is often based on previously determined Minimum Inhibitory Concentrations (MICs). For example, if the desired final concentration is 10 µg/mL.

  • Calculate Dilution: Use the formula C1V1 = C2V2 to calculate the volume of stock solution needed.

    • C1 = Concentration of stock solution (10 mg/mL or 10,000 µg/mL)

    • V1 = Volume of stock solution to be added (unknown)

    • C2 = Desired final concentration (e.g., 10 µg/mL)

    • V2 = Final volume of the working solution (e.g., 1 mL)

    • V1 = (C2 * V2) / C1 = (10 µg/mL * 1 mL) / 10,000 µg/mL = 0.001 mL or 1 µL

  • Dilution: Add 1 µL of the 10 mg/mL this compound stock solution to 1 mL of the appropriate sterile medium or broth.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Final DMSO Concentration: It is crucial to calculate the final concentration of DMSO in the working solution to ensure it is below the toxicity threshold for the cells or microorganisms being studied (typically <0.5%).

    • In the example above, the final DMSO concentration would be 0.1% (1 µL in 1 mL).

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh 10 mg of this compound Powder add_dmso Add 1.0 mL of Sterile DMSO weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex inspect Visually inspect for particulates vortex->inspect QC Step aliquot Aliquot into single-use tubes inspect->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mg/mL this compound stock solution.

Logical Relationship for Stock to Working Solution

This diagram shows the logical flow from the high-concentration stock solution to the final working solution for experimental use.

G stock 10 mg/mL this compound Stock Solution (in DMSO) dilution Dilution Calculation (C1V1 = C2V2) stock->dilution working Final Working Solution (e.g., 10 µg/mL in medium) dilution->working experiment In Vitro / In Vivo Experiment working->experiment

Caption: Dilution process from stock to working solution.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Solafur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solafur is a novel investigational small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established experimental models. In vivo efficacy testing is a crucial step in the preclinical development of new therapeutic agents, providing essential data on a drug's biological activity in a living organism before advancing to clinical trials.[1][2]

Overview of In Vivo Models for Oncology Drug Development

The selection of an appropriate animal model is critical for obtaining meaningful and reproducible results in preclinical efficacy studies.[2][3] Several well-established rodent models are available for oncology research, each with specific advantages and limitations.[4][5]

  • Xenograft Models: These models involve the implantation of human tumor cells into immunodeficient mice.[4]

    • Cell Line-Derived Xenografts (CDX): Utilize established human cancer cell lines. These models are cost-effective, have high tumorigenesis rates, and are useful for initial efficacy screening.[1][4]

    • Patient-Derived Xenografts (PDX): Involve the direct transplantation of primary human tumor tissue into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[4]

  • Syngeneic Models: These models use tumor cell lines derived from the same inbred strain of immunocompetent mice. They are particularly valuable for studying the interactions between the tumor, the immune system, and immunomodulatory drugs.[1]

  • Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad).[4] These models can better mimic the natural progression of the disease, including metastasis.[1]

This compound's Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition

This compound is designed to inhibit the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer. The pathway is initiated by growth factor binding to receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates a kinase cascade comprising RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation and survival. This compound is hypothesized to inhibit a key kinase in this pathway, thereby blocking downstream signaling and inhibiting tumor growth.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->MEK Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis CellCulture HCT116 Cell Culture TumorImplantation Subcutaneous Implantation of HCT116 Cells CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (Athymic Nude Mice) AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Dosing Daily Dosing: - Vehicle - this compound (10, 30, 100 mg/kg) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Termination Study Termination Monitoring->Termination TumorExcision Tumor Excision & Weight Termination->TumorExcision PD_Analysis Pharmacodynamic Analysis (p-ERK) TumorExcision->PD_Analysis Histology Histological Analysis (H&E, Ki-67) TumorExcision->Histology

References

Application Notes and Protocols: Characterization of Solafur (Furagin K) Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical techniques for the characterization, purity assessment, and identity confirmation of Solafur (Furagin K), a nitrofuran antibacterial agent. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity and assay of this compound. It separates the active pharmaceutical ingredient (API) from its impurities and degradation products.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. The exact composition may vary depending on the pharmacopoeial method, but a typical mobile phase consists of a mixture of 0.05 M potassium dihydrogen phosphate buffer (adjusted to a pH of 4.0 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

  • Detection: UV detection is performed at a wavelength of 375 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Injection Volume: An injection volume of 20 µL is standard.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

Data Presentation
ParameterTypical Value
Retention Time~5-7 minutes
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Mobile Phase A->B E Inject Sample B->E C Prepare Mobile Phase (Buffer & Acetonitrile) D Degas Mobile Phase C->D D->E F Isocratic Elution E->F G UV Detection at 375 nm F->G H Integrate Peak Areas G->H I Calculate Purity & Assay H->I

HPLC analysis workflow for this compound.

Spectroscopic Techniques for Identity

Spectroscopic methods are essential for confirming the chemical identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the identification and quantitative determination of this compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Dimethylformamide (DMF) is a common solvent.

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 0.01 mg/mL.

  • Analysis: Scan the sample solution from 200 to 400 nm against a solvent blank.

  • Identification: The spectrum should exhibit absorption maxima at approximately 265 nm and 375 nm.

Solventλmax 1 (nm)λmax 2 (nm)
Dimethylformamide~265~375
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule, serving as a fingerprint for its identification.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing a small amount of the this compound sample with dry KBr powder and pressing the mixture into a thin, transparent disc.

  • Analysis: Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with that of a certified reference standard. Key characteristic peaks include those corresponding to C=O (carbonyl), C=N (imine), N-O (nitro group), and aromatic C-H stretching vibrations.

Functional GroupWavenumber (cm⁻¹)
N-H stretch~3400-3300
C-H (aromatic)~3100-3000
C=O (amide)~1700-1650
C=N~1650-1600
NO₂ (asymmetric)~1550-1500
NO₂ (symmetric)~1350-1300

Logical Relationship of Identification Techniques

Identity_Confirmation This compound This compound Sample HPLC HPLC (Retention Time) This compound->HPLC UV_Vis UV-Vis Spectroscopy (λmax) This compound->UV_Vis FTIR FTIR Spectroscopy (Fingerprint) This compound->FTIR Confirmed_ID Confirmed Identity HPLC->Confirmed_ID UV_Vis->Confirmed_ID FTIR->Confirmed_ID

Logical flow for this compound identity confirmation.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound, including its melting point and decomposition behavior.

Experimental Protocol
  • Instrumentation: A DSC or TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the endothermic peak.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature, indicating decomposition.

Data Presentation
TechniqueParameterTypical Value
DSCMelting Point~260-265 °C (with decomposition)
TGAOnset of Decomposition> 250 °C

Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh this compound Sample (2-5 mg) B Place in Aluminum Pan A->B C Heat at 10 °C/min under N₂ B->C F Heat at 10 °C/min under N₂ B->F D Record Heat Flow C->D E Determine Melting Endotherm D->E G Record Weight Loss F->G H Determine Decomposition Temperature G->H

Workflow for thermal analysis of this compound.

Identity by Chemical Tests

Simple chemical tests can provide a preliminary identification of this compound.

Experimental Protocol
  • Appearance: The substance is a yellow or orange-yellow crystalline powder.

  • Solubility: It is slightly soluble in water and ethanol, and soluble in dimethylformamide.

  • Color Reaction: Dissolve a small amount of the substance in dimethylformamide. A yellow to orange-yellow solution is produced. Add a few drops of 0.1 M sodium hydroxide. The color of the solution should change to a reddish-brown.

These application notes provide a foundation for the analytical characterization of this compound (Furagin K). For regulatory submissions, it is imperative to follow the specific methods and acceptance criteria outlined in the relevant pharmacopoeias (e.g., European Pharmacopoeia).

Application Notes and Protocols for Determining Solafur Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Solafur, a novel therapeutic compound, on cancer cell lines. The following protocols detail established in vitro assays to quantify cell viability, membrane integrity, and apoptosis induction. Understanding the cytotoxic profile of this compound is a critical step in preclinical drug development, providing essential data on its potency and mechanism of action. The assays described herein are fundamental tools for researchers in oncology, pharmacology, and toxicology.

Key Cytotoxicity Assays for this compound

The selection of an appropriate cytotoxicity assay depends on the anticipated mechanism of action of the compound being tested. For a comprehensive evaluation of this compound's effects, a multi-assay approach is recommended. This allows for the elucidation of different aspects of cell death, such as metabolic compromise, loss of membrane integrity, and activation of programmed cell death pathways.

1. MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability based on mitochondrial function.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2][4] The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[1] This assay is a robust and widely used method for screening the cytotoxic effects of potential anticancer drugs.[1]

2. Lactate Dehydrogenase (LDH) Assay: Measurement of Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised membrane integrity.[5][7] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, with the amount of color formed being proportional to the number of lysed cells.[5]

3. Apoptosis Assays: Detection of Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs induce cell death.[8][9] Specific assays can identify and quantify apoptotic cells, providing insight into the mechanism of action of this compound.[9] Common methods include:

  • Annexin V/PI Staining: Detects the externalization of phosphatidylserine in early apoptotic cells and membrane permeability in late apoptotic or necrotic cells.[9][10]

  • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[8][11][12]

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13] Incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 2: LDH Assay for this compound Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)[5][6]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[6]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[6] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[5] Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[5] Measure the absorbance at 490 nm using a microplate reader.[6]

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and analysis. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key metric for cytotoxicity.[14]

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
HeLa15.2 ± 1.88.5 ± 0.94.1 ± 0.5
MCF-725.6 ± 2.514.3 ± 1.27.8 ± 0.7
A54918.9 ± 2.110.1 ± 1.15.5 ± 0.6

Table 2: Membrane Integrity Assessment of this compound-Treated Cells (LDH Assay)

Cell Line% Cytotoxicity (10 µM this compound, 48h)% Cytotoxicity (25 µM this compound, 48h)
HeLa35.4 ± 3.1%68.2 ± 5.5%
MCF-722.1 ± 2.5%51.7 ± 4.8%
A54928.9 ± 2.9%61.3 ± 5.1%

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay, 48h)

Cell Line% Early Apoptosis (25 µM this compound)% Late Apoptosis/Necrosis (25 µM this compound)
HeLa45.2 ± 4.2%25.8 ± 3.1%
MCF-733.7 ± 3.5%18.4 ± 2.2%
A54939.1 ± 3.8%22.6 ± 2.5%

Visualizations

Signaling Pathways and Workflows

Diagrams created using Graphviz DOT language can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_apoptosis Apoptosis Protocol cell_seeding Seed Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation solafur_prep Prepare this compound Dilutions add_this compound Add this compound to Cells solafur_prep->add_this compound incubation_treatment Incubate (24-72h) add_this compound->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay apoptosis_assay Apoptosis Assay incubation_treatment->apoptosis_assay add_mtt Add MTT Reagent incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance_mtt Read Absorbance @ 570nm add_solubilizer->read_absorbance_mtt collect_supernatant Collect Supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_absorbance_ldh Read Absorbance @ 490nm incubate_ldh->read_absorbance_ldh harvest_cells Harvest Cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Caption: General experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Solafur_ext This compound Death_Receptor Death Receptor (e.g., Fas) Solafur_ext->Death_Receptor induces ligand binding or receptor clustering Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 recruits Caspase8 Caspase-8 Pro_Caspase8->Caspase8 activates Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak can cleave Bid to activate Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Solafur_int This compound Solafur_int->Bax_Bak induces stress Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 recruits Apoptosome Apoptosome Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activates Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways potentially induced by this compound.

References

Methods for Inducing and Characterizing Solafur (Furazidine) Resistance in Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solafur, known chemically as Furazidine potassium, is a synthetic antimicrobial agent belonging to the nitrofuran class. Like other nitrofurans, this compound is a prodrug that requires intracellular reduction by bacterial nitroreductases to form reactive intermediates. These intermediates are highly reactive and non-specifically damage multiple cellular components, including ribosomal proteins, DNA, and enzymes involved in key metabolic pathways, leading to bacterial cell death.[1][2] This multi-targeted mechanism of action is a key reason why clinically significant resistance to nitrofurans has remained relatively low despite decades of use.[1]

However, the emergence of antibiotic resistance is a persistent threat. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for monitoring its efficacy, informing treatment strategies, and guiding the development of new antimicrobial agents. The primary mechanism of resistance to nitrofurans is the impairment of the bacterial enzymes responsible for activating the prodrug.[3][4][5] This is most commonly achieved through loss-of-function mutations in the genes encoding oxygen-insensitive nitroreductases, primarily nfsA and nfsB.[3][4][5] Resistance can also arise, though less commonly, through mutations in genes involved in the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for the nitroreductases, such as ribE, or through the acquisition of multidrug efflux pumps like oqxAB.[5][6]

These application notes provide detailed protocols for inducing this compound resistance in bacteria in a laboratory setting and for characterizing the underlying resistance mechanisms.

Data Presentation: Quantitative Analysis of this compound Resistance

The following tables summarize typical quantitative data obtained during the study of this compound resistance. These values are illustrative and will vary depending on the bacterial species and specific experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Susceptible and Resistant Bacterial Strains

Bacterial StrainResistance StatusThis compound MIC (µg/mL)Fold Change in MIC
Escherichia coli ATCC 25922Susceptible (Wild-Type)16-
E. coli (Induced Mutant 1)Resistant (nfsA mutation)1288
E. coli (Induced Mutant 2)Resistant (nfsA/nfsB mutations)51232
Klebsiella pneumoniae (Clinical Isolate)Susceptible32-
K. pneumoniae (Induced Mutant)Resistant2568

Table 2: Frequency of Spontaneous Mutation to this compound Resistance

Bacterial SpeciesThis compound Concentration for Selection (x MIC)Frequency of Resistance
Escherichia coli4x MIC1 x 10-7
Escherichia coli8x MIC5 x 10-8
Staphylococcus aureus4x MIC2 x 10-8

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage

This protocol describes a multi-step method for inducing resistance by repeatedly exposing a bacterial culture to sub-inhibitory concentrations of this compound.[1]

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (Furazidine potassium) stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the susceptible parent strain using a standard broth microdilution method.

  • Serial Passage Setup:

    • In a 96-well plate, prepare a serial two-fold dilution of this compound in CAMHB, with concentrations ranging from below to above the initial MIC.

    • Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Passage and Escalation:

    • After incubation, identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC).

    • Use the culture from this well to inoculate a fresh set of this compound dilutions for the next passage.

    • Repeat this process for a predetermined number of passages (e.g., 15-30) or until a significant increase in MIC is observed.

  • Isolation of Resistant Mutants:

    • After the final passage, streak a sample from the culture grown in the highest this compound concentration onto an agar plate to obtain isolated colonies.

  • Confirmation of Resistance:

    • Pick individual colonies and determine their MIC for this compound to confirm the resistant phenotype.

    • Store confirmed resistant isolates at -80°C for further characterization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound.

Materials:

  • Bacterial isolates (parental and putative resistant strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • 0.85% sterile saline

  • McFarland turbidity standards (0.5)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Protocol 3: Molecular Characterization of Resistance Mechanisms

This protocol outlines the steps for identifying mutations in the nfsA and nfsB genes, the primary mediators of nitrofuran resistance.

1. Genomic DNA Extraction:

  • Extract high-quality genomic DNA from both the susceptible parent strain and the this compound-resistant mutants using a commercial DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification of nfsA and nfsB Genes:

  • Amplify the entire coding regions of the nfsA and nfsB genes using Polymerase Chain Reaction (PCR).

  • Example PCR Primers for E. coli:

    • nfsA-Forward: 5'-ATAGAATTCACGTCTTGCCCCACAGCTGATGA-3'

    • nfsA-Reverse: 5'-TTTAAGCTTTTATTTCAGCAATTTTAATACCG-3'

    • nfsB-Forward: 5'-TTTACTAGTCAATACAGCCCATCCAGCAC-3'

    • nfsB-Reverse: 5'-TTTGTCGACTTTGCACAGAACACCACGAC-3'

  • PCR Reaction Mix (50 µL):

    • 5 µL 10x PCR Buffer

    • 1 µL dNTPs (10 mM)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.5 µL Taq DNA Polymerase

    • 1 µL Genomic DNA (50-100 ng)

    • 40.5 µL Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Verify the PCR products by agarose gel electrophoresis.

3. DNA Sequencing and Analysis:

  • Purify the PCR products using a commercial PCR purification kit.

  • Send the purified PCR products for Sanger sequencing.

  • Align the DNA sequences of the nfsA and nfsB genes from the resistant mutants with the corresponding sequences from the susceptible parent strain using bioinformatics software (e.g., BLAST, Clustal Omega).

  • Identify any nucleotide substitutions, insertions, or deletions that may lead to amino acid changes or premature stop codons.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_induction Induction of Resistance cluster_characterization Characterization of Resistance start Susceptible Bacterial Strain serial_passage Serial Passage with sub-MIC this compound start->serial_passage resistant_mutants Isolation of Resistant Mutants serial_passage->resistant_mutants mic_testing MIC Determination resistant_mutants->mic_testing g_dna_extraction Genomic DNA Extraction mic_testing->g_dna_extraction pcr PCR Amplification of nfsA and nfsB g_dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Mutation Identification) sequencing->analysis

Caption: Workflow for inducing and characterizing this compound resistance.

resistance_mechanism cluster_activation This compound Activation Pathway cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) nitroreductases Nitroreductases (NfsA, NfsB) This compound->nitroreductases Reduction reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates inactive_enzymes Inactive or Deficient Nitroreductases cellular_damage Damage to DNA, Ribosomes, and other macromolecules reactive_intermediates->cellular_damage mutations Mutations in nfsA and nfsB mutations->inactive_enzymes no_activation No this compound Activation inactive_enzymes->no_activation

Caption: Mechanism of this compound action and resistance.

References

Analytical Standards for the Comprehensive Analysis of Furazidine Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and analytical standards for the quantitative and qualitative analysis of Furazidine potassium, a nitrofuran antibacterial agent. The methodologies outlined below are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is a robust and widely used technique for determining the purity and concentration of active pharmaceutical ingredients (APIs) like Furazidine potassium. The following protocol is based on established methods for related nitrofuran compounds and can be adapted for specific laboratory conditions.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of Furazidine potassium and quantify it in bulk drug substance and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Furazidine potassium analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with a small amount of phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh about 25 mg of Furazidine potassium analytical standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Solution Preparation: For bulk drug substance, prepare a solution in the mobile phase at a concentration of approximately 20 µg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 20 mg of Furazidine potassium, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 367 nm (based on the absorbance maximum of similar nitrofuran compounds)

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the percentage purity or the amount of Furazidine potassium in the sample by comparing the peak area of the sample solution with that of the standard solution.

Data Presentation: HPLC
ParameterTypical Value
Retention Time 2 - 5 minutes
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These values are estimates based on related compounds and should be determined during method validation.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile:Water) D HPLC System (C18 Column, 367 nm) A->D B Standard Solutions (5-50 µg/mL) E Inject Samples B->E C Sample Solution (~20 µg/mL) C->E D->E F Record Chromatograms E->F G Integrate Peak Areas F->G H Calculate Concentration & Purity G->H

Caption: Workflow for HPLC analysis of Furazidine potassium.

UV-Vis Spectrophotometry for Rapid Quantification

UV-Vis spectrophotometry offers a simple and rapid method for the determination of Furazidine potassium in solutions. This technique is particularly useful for in-process controls and dissolution testing.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To quantify Furazidine potassium using its ultraviolet absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Furazidine potassium analytical standard

  • Methanol or 0.1 M Sodium Hydroxide (solvent)

Procedure:

  • Solvent Selection: Dissolve Furazidine potassium in a suitable solvent in which it is stable and exhibits good absorbance, such as methanol or 0.1 M NaOH.

  • Determination of λmax: Prepare a dilute solution of Furazidine potassium (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 367 nm.

  • Standard Curve Preparation: Prepare a series of standard solutions of Furazidine potassium in the chosen solvent with concentrations ranging from 2 to 20 µg/mL.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.

  • Sample Analysis: Prepare a sample solution of unknown concentration and measure its absorbance at the same wavelength.

  • Calculation: Determine the concentration of Furazidine potassium in the sample solution by interpolating its absorbance value on the standard curve.

Data Presentation: UV-Vis Spectrophotometry
ParameterTypical Value
Wavelength of Max. Absorbance (λmax) ~367 nm
Linearity Range 2 - 20 µg/mL
Molar Absorptivity (ε) To be determined
Correlation Coefficient (r²) > 0.998

Workflow Diagram: UV-Vis Spectrophotometry

UVVis_Workflow A Determine λmax B Prepare Standard Curve A->B D Measure Absorbance A->D E Calculate Concentration B->E C Prepare Sample Solution C->D D->E

Caption: Workflow for UV-Vis spectrophotometric analysis.

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful tool for confirming the identity of Furazidine potassium and for identifying potential impurities and degradation products.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of Furazidine potassium and study its fragmentation pattern.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

  • Syringe pump or LC system for sample introduction

Reagents and Materials:

  • Furazidine potassium

  • Methanol or Acetonitrile (MS grade)

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of Furazidine potassium (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Add a small amount of formic acid or ammonium hydroxide to aid ionization.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or Negative ESI

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Mass Range: m/z 50-500

  • MS/MS Analysis: Select the precursor ion corresponding to Furazidine ([M-K+H]⁺ in positive mode or [M-K]⁻ in negative mode) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Presentation: Mass Spectrometry
IonCalculated m/zObserved m/z
[M] (Furazidine potassium)302.0053-
[M-K]⁻ (Furazidin)264.0495To be determined
[M-K+H]⁺ (Furazidin)265.0573To be determined
[M+K]⁺ -To be determined

Note: The observation of potassium adducts ([M+K]⁺) is common in the mass spectrometric analysis of potassium salts.

Signaling Pathway Diagram: Postulated Fragmentation

MS_Fragmentation M Furazidin [M-K]⁻ m/z 264.05 F1 Fragment 1 M->F1 Loss of NO₂ F2 Fragment 2 M->F2 Cleavage of imine bond F3 Fragment 3 F2->F3 Further fragmentation

Caption: Postulated fragmentation pathway of Furazidin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of Furazidine potassium, confirming the identity and arrangement of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of Furazidine potassium.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Furazidine potassium

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of Furazidine potassium (5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

Data Presentation: NMR
NucleusExpected Chemical Shift (δ, ppm)
¹H NMR Aromatic, vinylic, and methylene protons
¹³C NMR Aromatic, vinylic, carbonyl, and methylene carbons

Note: Specific chemical shifts for Furazidine potassium should be determined experimentally. Data for the parent compound, Furazidin, is available in the literature and can serve as a reference.

Logical Relationship Diagram: NMR Analysis

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis A Dissolve in DMSO-d₆ B ¹H NMR A->B C ¹³C NMR A->C D 2D NMR (optional) A->D E Assign Chemical Shifts B->E C->E D->E F Confirm Structure E->F

Caption: Logical workflow for NMR structural analysis.

Application Notes and Protocols for Solafur (Furagin K) in Anaerobic Bacterial Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solafur (Furagin K), a nitrofuran derivative, is a synthetic antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While its primary clinical use is in the treatment of urinary tract infections, emerging research indicates its potential utility in anaerobic bacteriology. These application notes provide a comprehensive overview of the use of this compound in anaerobic bacterial culture studies, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

The antibacterial effect of this compound is initiated by the reduction of its nitro group by bacterial nitroreductases, a process that is particularly efficient in the anaerobic environment of these microorganisms. This reduction leads to the formation of highly reactive, short-lived intermediates. These intermediates are cytotoxic and exert their antimicrobial effect through multiple pathways:

  • DNA and RNA Damage: The reactive intermediates can directly interact with and cause damage to bacterial DNA and RNA, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.

  • Inhibition of Protein Synthesis: this compound's metabolic byproducts can interfere with ribosomal function, thereby inhibiting bacterial protein synthesis.

  • Disruption of Metabolic Pathways: The reactive intermediates can also disrupt key enzymatic processes involved in bacterial carbohydrate metabolism.

This multi-targeted mechanism of action is advantageous as it may slow the development of bacterial resistance.

Quantitative Data: In Vitro Efficacy

Recent comparative studies have demonstrated the potent in vitro activity of Furagin K against anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial's efficacy.

Antimicrobial AgentAnaerobic Bacteria (General)
This compound (Furagin K) 0.5 mg/L [1][2][3][4]
Nitrofurantoin4 mg/L[2][3][5]

Note: The available literature primarily reports a general MIC for "anaerobic bacteria." Further research is required to establish species-specific MIC values for various anaerobic pathogens.

Experimental Protocols

The following are detailed protocols for determining the susceptibility of anaerobic bacteria to this compound (Furagin K) using standard laboratory methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This is the reference method for antimicrobial susceptibility testing of anaerobic bacteria.

Materials:

  • This compound (Furagin K) analytical standard

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO], followed by dilution in water)

  • Brucella agar base, supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood

  • Anaerobic chamber or jar system with gas generator packs (e.g., GasPak™)

  • Test strains of anaerobic bacteria

  • Control strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium perfringens ATCC 13124)

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (Furagin K) at a high concentration (e.g., 1280 mg/L) in a suitable solvent.

  • Agar Plate Preparation:

    • Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution in sterile water.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.06 to 64 mg/L). Also, prepare a control plate with no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Culture the test and control anaerobic bacteria on supplemented Brucella blood agar plates in an anaerobic environment for 24-48 hours.

    • Suspend several colonies in a suitable broth (e.g., Thioglycollate Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a Steers replicator or a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the this compound-containing agar plates and the control plate.

  • Incubation:

    • Allow the inoculum spots to dry.

    • Place the plates in an anaerobic chamber or an anaerobic jar with a gas generator pack.

    • Incubate at 35-37°C for 48 hours.

  • Reading Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a more convenient alternative to agar dilution for testing a smaller number of isolates.

Materials:

  • This compound (Furagin K) analytical standard

  • Appropriate solvent for this compound

  • Supplemented Brucella broth or other suitable anaerobic broth medium

  • Sterile 96-well microtiter plates

  • Anaerobic chamber or jar system

  • Test and control strains of anaerobic bacteria

  • Multichannel pipettes

Procedure:

  • Stock Solution and Dilutions: Prepare a stock solution of this compound as described for the agar dilution method. Prepare serial twofold dilutions in the appropriate anaerobic broth medium directly in the microtiter plate.

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the agar dilution protocol to a turbidity of a 0.5 McFarland standard. Further dilute the inoculum in anaerobic broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the microtiter plate with a lid.

    • Incubate in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (growth) in the well.

Visualizations

Mechanism of Action Workflow

Solafur_Mechanism_of_Action cluster_outside Bacterial Cell Exterior cluster_inside Anaerobic Bacterium This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Uptake & Reduction Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Generates DNA_RNA DNA/RNA Damage Reactive_Intermediates->DNA_RNA Protein_Synthesis Inhibition of Protein Synthesis Reactive_Intermediates->Protein_Synthesis Metabolism Disruption of Metabolic Pathways Reactive_Intermediates->Metabolism Cell_Death Bacterial Cell Death DNA_RNA->Cell_Death Protein_Synthesis->Cell_Death Metabolism->Cell_Death

Caption: Workflow of this compound's mechanism of action in anaerobic bacteria.

Experimental Workflow for MIC Determination (Agar Dilution)

MIC_Determination_Workflow Start Start Prepare_Solafur_Stock Prepare this compound Stock Solution Start->Prepare_Solafur_Stock Prepare_Agar_Plates Prepare Agar Plates with Serial this compound Dilutions Prepare_Solafur_Stock->Prepare_Agar_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate_Anaerobically Incubate Plates Anaerobically (48h) Inoculate_Plates->Incubate_Anaerobically Read_Results Read MIC (Lowest Concentration with no Growth) Incubate_Anaerobically->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination by agar dilution.

References

Troubleshooting & Optimization

Troubleshooting low potency of Solafur in antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solafur, a novel organosulfur antibacterial agent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their antibacterial assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

While research is ongoing, this compound is an organosulfur compound. Mechanistically, such compounds can act as metal chelators or powerful nucleophiles or electrophiles.[1] The antibacterial activity of many organosulfur compounds, like those found in garlic, involves the formation of disulfide bonds with free sulfhydryl groups of essential bacterial enzymes, which can compromise the integrity of the bacterial cell membrane.[2]

Q2: Why am I observing smaller zones of inhibition than expected in my disk diffusion assay?

Several factors can lead to smaller than expected zones of inhibition. These can include issues with the preparation of the bacterial inoculum, the depth of the agar, or the storage and handling of this compound-impregnated disks. Inconsistent agar depth and improper disk storage are common sources of variability.[3] It is also important to ensure that the Mueller-Hinton agar used is from a reputable source and that the plates are incubated at the correct temperature.[4]

Q3: Can the solvent used to dissolve this compound affect the assay results?

Yes, the solvent can have a significant impact. It is crucial to use a solvent that completely dissolves this compound but does not have its own antimicrobial properties at the concentration used. A solvent control (disks or wells containing only the solvent) should always be included in your experiments to rule out any inhibitory effects of the solvent itself.

Q4: Is this compound stable in solution?

The stability of this compound in solution can be affected by factors such as the solvent used, storage temperature, and exposure to light. It is recommended to prepare fresh stock solutions of this compound for each experiment to ensure consistent potency.[3] If stock solutions must be stored, they should be validated for stability under the chosen storage conditions (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during antibacterial assays with this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Question: We are performing broth microdilution assays to determine the MIC of this compound, but the results are highly variable between experiments. What could be the cause?

Answer: High variability in MIC values is a common issue that can stem from several factors in the experimental setup. Below is a table outlining potential causes and recommended solutions.

Potential Cause Recommendation
Inconsistent Inoculum Density The density of the bacterial inoculum is a critical parameter.[3] A high inoculum can lead to artificially high MICs (inoculum effect), while a low inoculum can result in falsely low MICs.[3] Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.
Media Composition and pH Variations in the composition of the culture medium, such as cation concentrations (e.g., Ca²⁺, Mg²⁺), can influence the activity of an antimicrobial agent.[3] Ensure you are using Mueller-Hinton Broth (MHB) from a reliable supplier and check that the pH of each new batch is within the acceptable range (typically 7.2-7.4).[3]
This compound Preparation and Storage Improper storage or handling of this compound can lead to its degradation and a loss of potency.[3] It is best to prepare fresh stock solutions for each experiment. If you must store stock solutions, validate the storage conditions and duration to ensure stability. Avoid repeated freeze-thaw cycles.[3]
Incubation Conditions Fluctuations in incubation time and temperature can affect bacterial growth and, consequently, the observed MIC.[3] Your incubator should be calibrated to maintain a consistent temperature of 35 ± 2°C, and plates should be incubated for a standardized duration of 16-20 hours.[3]
Issue 2: No Zone of Inhibition in Disk Diffusion Assays

Question: We are not observing any zone of inhibition around the this compound disks, even at high concentrations. What steps should we take to troubleshoot this?

Answer: The complete absence of a zone of inhibition suggests a significant issue with the compound's activity or the assay itself. The following workflow can help you diagnose the problem.

A No Zone of Inhibition Observed B Check this compound Stock Solution A->B C Prepare Fresh Stock Solution B->C If old or improperly stored D Verify Disk Potency B->D If freshly prepared C->D E Check Inoculum Preparation D->E F Standardize to 0.5 McFarland E->F If inconsistent G Review Assay Procedure E->G If standardized F->G H Confirm Correct Agar and Incubation G->H If procedure is correct I Test Against a Known Susceptible Strain H->I J Contact Technical Support I->J If still no zone

Caption: Troubleshooting workflow for no zone of inhibition.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that inhibits visible bacterial growth.[5]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microdilution Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[5]

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare this compound Stock B Serial Dilutions in Plate A->B D Inoculate Plate B->D C Prepare 0.5 McFarland Inoculum C->D E Incubate 16-20h at 35°C D->E F Read MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Disk Diffusion Assay

The disk diffusion method (Kirby-Bauer test) is a qualitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[6]

  • Prepare Agar Plates: Use Mueller-Hinton agar plates with a uniform depth.

  • Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Apply Disks: Aseptically place paper disks impregnated with known concentrations of this compound onto the surface of the agar. Also include a blank disk and a disk with a known antibiotic as controls.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone of inhibition is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant.[4][5]

Data Presentation

Consistent and clear data presentation is crucial for comparing results across experiments. Below are template tables for recording your MIC and disk diffusion data.

Table 1: MIC Data for this compound

Bacterial StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
E. coli ATCC 25922
S. aureus ATCC 29213
Test Isolate 1
Test Isolate 2

Table 2: Disk Diffusion Data for this compound

Bacterial StrainDisk Concentration (µg)Replicate 1 Zone Diameter (mm)Replicate 2 Zone Diameter (mm)Replicate 3 Zone Diameter (mm)Mean Zone Diameter (mm)Interpretation (S/I/R)
E. coli ATCC 2592230
S. aureus ATCC 2592330
Test Isolate 130
Test Isolate 230

References

Technical Support Center: Overcoming Compound Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of compounds, such as the fictitious proprietary compound "Solafur," in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation in cell culture media?

A: Compound precipitation is the formation of solid particles from a previously dissolved substance within the liquid culture medium. This can manifest as visible particles, crystals, or a general cloudiness (turbidity) in the media.[1] Precipitation can be detrimental to cell health by altering the intended concentration of the compound and removing essential nutrients from the media.[1]

Q2: What are the common causes of compound precipitation like this compound in my cell culture medium?

A: Precipitation can stem from the inherent instability of media components or the introduction of a new compound.[2] Key factors include:

  • Low Aqueous Solubility: The compound may have poor solubility in the aqueous environment of the cell culture medium.[3]

  • Exceeding Solubility Limits: The final concentration of the compound in the media may be higher than its maximum solubility.[1]

  • Solvent Shock: Many compounds are dissolved in a non-aqueous solvent like DMSO. The rapid change in solvent polarity when this stock solution is added to the aqueous media can cause the compound to "crash out" of solution.[1]

  • pH and Temperature Shifts: The pH and temperature of the culture medium significantly influence the solubility of many compounds.[1] Cellular metabolism can also produce acidic waste products, lowering the pH of the medium and affecting solubility.[2]

  • Interactions with Media Components: The compound may interact with salts (e.g., calcium salts), proteins, or other components in the culture medium, forming insoluble complexes.[1]

  • Temperature Fluctuations: High-molecular-weight proteins and some salts can precipitate out of solution when exposed to extreme temperature changes, such as repeated freeze-thaw cycles.[2]

  • Evaporation: Water loss from the culture medium can increase the concentration of solutes, leading to precipitation.[2]

Q3: My DMSO-dissolved compound, this compound, precipitates when I add it to the media. What can I do?

A: This is a common issue often referred to as "solvent shock."[1] Here are some strategies to mitigate this:

  • Optimize the Stock Solution Concentration: Use a higher stock concentration to minimize the volume of DMSO added to the medium.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in a smaller volume of media first.

  • Slow Addition and Mixing: Add the stock solution dropwise to the media while gently swirling or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations.

  • Pre-warming the Media: Ensuring the media is at 37°C can sometimes improve the solubility of the compound upon addition.

Q4: Can the way I prepare my stock solution affect precipitation?

A: Absolutely. Proper stock solution preparation is critical.[1] Key considerations include:

  • Accurate Measurements: Precise weighing of the compound and measurement of the solvent are essential for an accurate stock concentration.[1]

  • Complete Dissolution: Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. Sonication or gentle warming may be necessary for some compounds.

  • Proper Storage: Store stock solutions at the recommended temperature to maintain their stability.

Troubleshooting Guide

Table 1: Troubleshooting this compound Precipitation
Observation Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to mediaSolvent shock, exceeding solubility limitAdd stock solution dropwise while mixing; perform serial dilutions; reduce final concentration.
Precipitate forms after incubationpH shift due to cell metabolism, temperature instabilityUse a medium with a stronger buffering capacity (e.g., HEPES); ensure incubator temperature is stable.
Crystals form on the surface of the culture vessel over timeEvaporation of mediaEnsure proper incubator humidity; keep culture flasks and plates sealed.[2]
Precipitate appears after adding other supplements (e.g., serum)Interaction with media componentsAdd this compound to the basal medium before adding serum or other supplements; test different serum lots.
Precipitate forms after thawing frozen mediaTemperature shock, salt precipitationThaw media slowly at 4°C or in a 37°C water bath with gentle swirling; avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound in Different Culture Media
  • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Aliquot 1 mL of each culture medium to be tested into microcentrifuge tubes.

  • Add increasing volumes of the this compound stock solution to the media to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a relevant period (e.g., 24, 48, 72 hours).

  • Visually inspect for precipitation at each time point.

  • Quantify the soluble fraction by centrifuging the tubes to pellet any precipitate and measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, spectrophotometry).

Protocol 2: Optimized Preparation of this compound Working Solution
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Warm the basal culture medium to 37°C.

  • Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed media. Mix thoroughly by gentle pipetting.

  • Add the intermediate dilution to the final volume of media dropwise while gently swirling the media to achieve the desired final concentration.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

G Troubleshooting this compound Precipitation A Precipitation Observed B Immediate Precipitation on Addition? A->B C Precipitation After Incubation? B->C No D Solvent Shock or Exceeded Solubility B->D Yes F pH Shift or Temperature Instability C->F Yes H Interaction with Media Components C->H No E Optimize Addition Method: - Slow, dropwise addition - Gentle mixing - Serial dilution D->E G Check Incubator CO2 and Temperature Use HEPES-buffered medium F->G I Test Different Media Formulations Add this compound before Serum H->I

Caption: A decision tree for troubleshooting this compound precipitation.

G Workflow for Preparing this compound Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound accurately B Dissolve in 100% DMSO A->B C Ensure complete dissolution (sonicate if needed) B->C D Pre-warm culture medium to 37°C C->D E Perform intermediate dilution in warm medium D->E F Add intermediate dilution dropwise to final volume of medium with gentle mixing E->F G Visually inspect for precipitation F->G

Caption: A workflow for preparing a this compound working solution to minimize precipitation.

G Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: A hypothetical signaling pathway for the compound this compound.

References

Technical Support Center: Synthesis of Furazidine Potassium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Furazidine potassium synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Furazidine potassium?

A1: The synthesis of Furazidine potassium is a two-step process. First, Furazidine is synthesized, typically through the condensation of 1-aminohydantoin or its derivative with 3-(5-nitro-2-furyl)acrolein. The resulting Furazidine is then converted to its potassium salt, Furazidine potassium, by reaction with a potassium base.

Q2: What is a typical yield for the synthesis of Furazidine?

A2: With an optimized process, the conversion of the starting materials to Furazidine can achieve a high degree of conversion, often over 80%.[1] A patent for the preparation of Furazidin reports yields of approximately 79-84%.[1]

Q3: What are some common impurities that can arise during the synthesis?

A3: Potential impurities in Furazidine can include unreacted starting materials and by-products from side reactions. It is also important to consider the stability of Furazidine, especially under alkaline conditions used for the potassium salt formation, which can lead to degradation products.[2]

Q4: How can the purity of the final Furazidine potassium product be improved?

A4: Purification of the intermediate, Furazidine, is crucial. This can be achieved by washing the filtered product with water to a neutral pH, followed by boiling with alcohol to remove residual organic starting materials.[1] Crystallization of the crude Furazidine from a suitable solvent, such as dimethylformamide (DMF), has been shown to be effective.[1] For the final potassium salt, purification can be achieved through recrystallization from an appropriate solvent system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Furazidine Incomplete reaction.- Ensure intensive and continuous stirring throughout the reaction, especially since the starting materials may have limited solubility.[1]- Extend the reaction time. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
Unfavorable reaction equilibrium.- The reaction to form Furazidine often produces a carbonyl by-product. Removing this by-product, for example through distillation, can shift the equilibrium towards the formation of the desired product.[1]
Suboptimal reagent stoichiometry.- Use stoichiometric amounts of the main starting materials or a small excess (up to 10%) of the less expensive reagent.[1]
Low Yield of Furazidine Potassium Degradation of Furazidine during salt formation.- Furazidine can degrade in alkaline conditions.[2] Use a stoichiometric amount of a suitable potassium base (e.g., potassium hydroxide) and avoid excessively high temperatures or prolonged reaction times during the salt formation step.
Incomplete salt formation.- Ensure proper mixing and sufficient reaction time for the acid-base reaction between Furazidine and the potassium base to go to completion.
Loss of product during crystallization/isolation.- Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation and minimize loss in the mother liquor.
Product Purity Issues Presence of unreacted starting materials.- After filtration of the crude Furazidine, wash it thoroughly with water until the filtrate is neutral.[1]- Boil the crude product with alcohol to remove residual organic starting materials.[1]
Presence of by-products or degradation products.- Recrystallize the crude Furazidine from dimethylformamide (DMF) for effective purification.[1]- For Furazidine potassium, a final recrystallization step is recommended. The choice of solvent will depend on the solubility characteristics of the salt.
Reaction Stalls or Proceeds Slowly Insufficient catalyst activity.- The synthesis of Furazidine is typically acid-catalyzed. Ensure the use of a suitable mineral acid (e.g., sulfuric acid, hydrochloric acid) or a sulphonic acid at an appropriate concentration.[1]
Poor solubility of reactants.- The reaction can be carried out in a mixture of water and a water-miscible organic solvent, such as a C1-C4 alcohol or glycol, to improve the solubility of the starting materials.[1]

Experimental Protocols

Synthesis of Furazidine

This protocol is adapted from a patented process and aims for a high yield.[1]

Materials:

  • 3-(5-nitro-2-furyl)propenal

  • Benzylidene-1-aminohydantoin

  • Concentrated Hydrochloric Acid

  • Water

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer and a distillation setup, combine 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin in 200 ml of water containing 20 ml of concentrated hydrochloric acid.

  • Heat the mixture with stirring. The formed benzaldehyde will begin to distill off with water.

  • Continue the reaction and distillation for approximately 60 minutes.

  • After the reaction is complete, cool the mixture.

  • Filter the obtained precipitate and wash it with water until a neutral pH is achieved.

  • Dry the precipitate.

  • For purification, heat the dried precipitate to 70°C in 50 ml of dimethylformamide.

  • Cool the solution to induce crystallization.

  • Collect the precipitate by filtration and wash it with ethanol.

  • Dry the final product.

Synthesis of Furazidine Potassium (General Procedure)

Materials:

  • Furazidine

  • Potassium Hydroxide (KOH) or other suitable potassium base

  • Anhydrous Ethanol or other suitable solvent

Procedure:

  • Dissolve a calculated stoichiometric amount of potassium hydroxide in a minimal amount of anhydrous ethanol with stirring.

  • In a separate flask, suspend the purified Furazidine in anhydrous ethanol.

  • Slowly add the ethanolic KOH solution to the Furazidine suspension with vigorous stirring.

  • Continue stirring at room temperature, or with gentle warming if necessary, until the reaction is complete (this can be monitored by the complete dissolution of Furazidine and the formation of the potassium salt precipitate).

  • Cool the mixture to promote complete precipitation of the Furazidine potassium salt.

  • Collect the salt by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

Quantitative Analysis by UV-Vis Spectrophotometry

This method can be adapted for the quantification of Furazidine.

Preparation of Standard Solution:

  • Accurately weigh 0.05 g of previously dried Furazidine (at 100-105°C) and dissolve it in 60 ml of dimethylformamide in a 100 ml volumetric flask.

  • Add 30 ml of 96% ethyl alcohol and mix well.

  • Dilute 1 ml of this stock solution into a 100 ml volumetric flask with an acetate buffer to the mark.[4]

Sample Preparation:

  • Prepare a sample solution of the synthesized Furazidine potassium at a concentration expected to be within the linear range of the standard curve, using the same solvent system as the standard.

Measurement:

  • Record the UV-Vis spectra of the standard and sample solutions in the 230-450 nm range.

  • Determine the absorbance at the maximum absorption wavelength (around 292 nm for the standard solution).[4]

  • Calculate the concentration of Furazidine in the sample by comparing its absorbance to that of the standard solution.

Quantitative Analysis by HPLC

The following is a starting point for an HPLC method based on a study of Furazidin degradation.[2]

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 × 150 mm, 3 µm)

  • Mobile Phase: A gradient of Solvent A (HPLC grade water) and Solvent B (HPLC grade acetonitrile). A typical gradient could be starting from 98:2 (A:B), changing to 5:95 over 8 minutes, and then holding for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 15 µL

  • Detection: UV-Vis detector at a wavelength of 292 nm.[4]

Visualizations

Synthesis_Workflow cluster_furazidine Step 1: Furazidine Synthesis cluster_potassium_salt Step 2: Furazidine Potassium Synthesis Start Starting Materials: 3-(5-nitro-2-furyl)propenal 1-Aminohydantoin Derivative Reaction Acid-Catalyzed Condensation (Reflux, Removal of By-product) Start->Reaction Filtration Filtration & Washing Reaction->Filtration Purification Crystallization (DMF) Filtration->Purification Furazidine Pure Furazidine Purification->Furazidine Salt_Formation Acid-Base Reaction Furazidine->Salt_Formation Base Potassium Base (e.g., KOH in Ethanol) Base->Salt_Formation Isolation Precipitation & Filtration Salt_Formation->Isolation Drying Vacuum Drying Isolation->Drying Final_Product Furazidine Potassium Drying->Final_Product

Caption: Workflow for the two-step synthesis of Furazidine Potassium.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity Start Low Yield or Purity Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yield Unreacted_SM Unreacted Starting Materials? Start->Unreacted_SM Purity Equilibrium Unfavorable Equilibrium? Incomplete_Reaction->Equilibrium Stoichiometry Incorrect Stoichiometry? Incomplete_Reaction->Stoichiometry Sol_Stirring Increase Stirring/Time Incomplete_Reaction->Sol_Stirring Sol_Equilibrium Remove By-products Equilibrium->Sol_Equilibrium Sol_Stoichiometry Adjust Reagent Ratios Stoichiometry->Sol_Stoichiometry Byproducts Side Products/Degradation? Unreacted_SM->Byproducts Sol_Washing Thorough Washing Unreacted_SM->Sol_Washing Sol_Crystallization Recrystallization Byproducts->Sol_Crystallization

Caption: Troubleshooting decision tree for Furazidine Potassium synthesis.

References

Addressing variability in MIC values for Solafur

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals working with novel antimicrobial agents. "Solafur" is treated as a hypothetical compound for the purpose of illustrating common issues and troubleshooting strategies in Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in this compound MIC values.

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the common causes?

A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[1] The variability can originate from several factors, which can be broadly categorized as issues with the compound itself, the bacterial inoculum, the assay conditions, or procedural inconsistencies.[2][3][4] A systematic approach is crucial for troubleshooting.[1][5]

Common causes include:

  • Compound-Specific Issues:

    • Precipitation: this compound may have low aqueous solubility. If it precipitates in the assay medium, the effective concentration available to inhibit bacterial growth is reduced, leading to artificially high or inconsistent MICs.[6]

    • Adsorption: Hydrophobic compounds can bind to the plastic surfaces of standard microtiter plates, lowering the actual concentration in the broth and causing variability.[6]

    • Instability: The compound may degrade over the course of the incubation period, especially if it is sensitive to temperature, pH, or components in the media.[7]

  • Inoculum Preparation:

    • The density of the bacterial inoculum has a significant impact on the MIC, a phenomenon known as the "inoculum effect."[1] Both excessively high or low bacterial concentrations can lead to unreliable results.[1][4]

  • Assay Conditions & Media:

    • Media Composition: Different types and batches of culture media can affect bacterial growth and the activity of the antimicrobial agent.[3][8] The concentration of divalent cations (e.g., Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth, for example, is critical and can significantly impact results.[7][9]

    • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions can alter both the growth rate of the bacteria and the stability of the compound.[4][7][10]

  • Procedural Errors:

    • Pipetting Inaccuracies: Errors in preparing serial dilutions or dispensing reagents can lead to incorrect final concentrations in the wells.[9]

    • Inconsistent Reading: Subjectivity in visually determining the endpoint (the lowest concentration with no visible growth) can introduce variability.[2]

Q2: Our MIC values for this compound are consistently higher than expected, or higher than our quality control (QC) ranges. What should we investigate first?

A2: Consistently high MIC values often point to a problem that reduces the effective concentration or activity of this compound. The following workflow is recommended to diagnose the issue.

G cluster_0 Troubleshooting High MICs A Start: Consistently High MICs Observed B Step 1: Verify this compound Stock Solution - Re-check initial weight & calculations - Confirm complete dissolution - Check for degradation (age, storage) A->B Investigate C Step 2: Assess Compound Precipitation - Visually inspect wells for precipitate - Is solubility limit exceeded in media? B->C Stock OK D Step 3: Check for Plastic Adsorption - Rerun assay in low-binding plates or polypropylene plates C->D No Precipitate E Step 4: Verify Inoculum Density - Prepare fresh 0.5 McFarland standard - Perform colony count to confirm CFU/mL D->E Adsorption Unlikely F Step 5: Review Media & Incubation - Check media pH and preparation date - Confirm incubator temperature & time E->F Inoculum Correct G Resolved F->G All Parameters Verified

Caption: Troubleshooting workflow for consistently high MICs.

Q3: We suspect this compound is precipitating in the wells at higher concentrations. How can we address this?

A3: Compound precipitation is a common issue, especially for agents with low aqueous solubility.[6] If you observe cloudiness, crystals, or a film in the wells (particularly in the negative control wells containing only the compound and media), consider the following solutions:

  • Modify Solvent/Stock Concentration: Ensure this compound is fully dissolved in a suitable solvent (like DMSO) before adding it to the broth. However, the final concentration of the solvent in the assay should typically be kept low (e.g., ≤1%) to avoid toxicity to the bacteria. You may need to test alternative, compatible solvents.

  • Use Different Media: Components in certain media can reduce the solubility of a compound.[6] You could test alternative standard media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Iso-Sensitest Broth.

  • Incorporate a Surfactant: In some research settings, a non-inhibitory surfactant (e.g., Tween 80) can be added to the medium at a low concentration to improve the solubility of hydrophobic compounds. This must be validated to ensure the surfactant itself does not affect bacterial growth or this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC)?

A1: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after a specified incubation period.[11] It is a fundamental measurement used in drug discovery and clinical microbiology to quantify the potency of an antimicrobial agent against a specific microbe.[11][12] MIC values are typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[11]

Q2: How are MIC values interpreted?

A2: An MIC value itself is just a number; its clinical or practical relevance comes from comparing it to established "breakpoints."[11][13] Breakpoints are specific MIC values defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) that categorize a microorganism as "Susceptible," "Intermediate," or "Resistant" to an antibiotic.[11]

  • Susceptible (S): Implies that the infection may be treated with the usual dosage of the antimicrobial agent.

  • Intermediate (I): Implies that the organism may be inhibited by higher than normal dosages of the drug.

  • Resistant (R): Implies that the organism is not inhibited by the usually achievable concentrations of the drug.

For a new compound like this compound, breakpoints will not exist. Researchers must therefore compare its MIC values against various organisms to build a spectrum of activity profile and compare its potency to other known drugs.

Q3: Why is it important to run Quality Control (QC) strains?

A3: Running QC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is critical for ensuring the accuracy and reproducibility of your MIC assay.[9][13] These are well-characterized strains with known, expected MIC ranges for many standard antibiotics.[6] If the MIC value for a QC strain falls outside its acceptable range, it indicates a potential systemic error in the experiment, and the results for the test compound (this compound) should be considered invalid until the issue is resolved.[9]

Q4: Can I compare the MIC value of this compound directly to the MIC value of another antibiotic?

A4: A direct numerical comparison of MIC values between different drugs can be misleading.[14] For example, an MIC of 1 µg/mL for this compound is not necessarily "better" than an MIC of 4 µg/mL for another antibiotic. The efficacy of a drug depends on many factors, including its mechanism of action, safety profile, and pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted in the body).[14] The proper way to compare is by looking at how far each drug's MIC is from its respective breakpoint for a given organism.[14]

Data Presentation

Table 1: Hypothetical Quality Control MIC Ranges for this compound
Quality Control StrainATCC® NumberThis compound MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Escherichia coli259222 - 8
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292121 - 4

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Standard Broth Microdilution MIC Assay Protocol

This protocol is based on established guidelines for determining the MIC of an antimicrobial agent.[15][16]

1. Preparation of this compound Stock Solution 1.1. Accurately weigh a sufficient amount of this compound powder. 1.2. Dissolve the powder in 100% ACS-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[6] 1.3. Vortex vigorously until the solution is completely clear. 1.4. Aliquot the stock solution into sterile cryovials and store at -20°C or below.

2. Preparation of Bacterial Inoculum 2.1. From a fresh agar plate, select 3-5 isolated colonies of the test organism. 2.2. Transfer the colonies to a tube of sterile saline or broth. 2.3. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] 2.4. Within 15 minutes of standardization, dilute this suspension into the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[13][18]

3. Plate Preparation and Serial Dilution 3.1. Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. 3.2. Prepare an intermediate dilution of the this compound stock solution in the broth. Add 200 µL of this starting concentration to well 1. 3.3. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. 3.4. Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. 3.5. Well 11 will serve as the growth control (inoculum, no this compound). 3.6. Well 12 will serve as the sterility control (broth only, no inoculum).

4. Inoculation and Incubation 4.1. Add 100 µL of the standardized bacterial inoculum (from step 2.4) to wells 1 through 11. Do not add bacteria to well 12. 4.2. The final volume in each well should be 200 µL. 4.3. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

5. Reading and Interpretation 5.1. After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (i.e., the first clear well).[11]

G cluster_0 MIC Assay Experimental Workflow A Prepare this compound Stock Solution D Perform 2-Fold Serial Dilution of this compound in Microplate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Standardize & Dilute Inoculum to 5x10^5 CFU/mL B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (16-20h at 35°C) E->F G Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G G cluster_0 Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes MraY MraY UDP_MurNAc->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase (MurJ) Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II PBP PBPs Flippase->PBP Polymerization Transglycosylation (Polymerization) Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking CellWall Mature Peptidoglycan (Cell Wall) Crosslinking->CellWall PBP->Polymerization Inhibitor1 This compound (Hypothetical) Inhibitor1->MraY Inhibitor2 This compound (Hypothetical) Inhibitor2->PBP

References

Solafur Technical Support Center: Minimizing Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solafur. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Due to its chemical nature, this compound is susceptible to degradation under common laboratory conditions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.

This compound's stability is primarily influenced by light, temperature, and pH. The principal degradation pathways include photodegradation, hydrolysis, and oxidation. This guide offers detailed strategies, troubleshooting advice, and validated protocols to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Photodegradation: Exposure to light, particularly UV and short-wavelength visible light (300-500 nm), can induce photochemical reactions that alter the molecule's structure.[1][2] This is often the most rapid degradation pathway.

  • Hydrolysis: In aqueous solutions, the ester functional group in this compound is prone to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution.[1][3]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of this compound, especially when exposed to light or elevated temperatures.[1][4]

Q2: How should I prepare and store this compound stock solutions?

A2: To ensure maximum stability, prepare stock solutions in a non-aqueous, polar aprotic solvent such as anhydrous DMSO or DMF. For storage, it is recommended to:

  • Use amber glass vials or opaque tubes to protect from light.[5]

  • Store solutions at -80°C for long-term storage and at -20°C for short-term storage (less than one week).

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Yes, inconsistent results are a common consequence of compound degradation.[6][7] Degradation can lead to a lower effective concentration of the active compound, resulting in reduced or variable biological activity. If you observe high variability, it is crucial to assess the stability of this compound under your specific experimental conditions. Refer to the troubleshooting guide below for a systematic approach to investigating this issue.

Q4: How can I detect and quantify this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products.[8][9][10] A stability-indicating HPLC method should be used to separate the parent this compound peak from any degradant peaks.[9][10] The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Troubleshooting Guides

Problem: Rapid loss of this compound activity in aqueous buffers.
Potential Cause Troubleshooting Steps
1. pH-mediated Hydrolysis The pH of your buffer can significantly impact the rate of hydrolysis.[3][11][12] Solution: Perform a pH stability study (see Protocol 1) to determine the optimal pH range for this compound. Adjust your experimental buffer to this pH if possible.
2. Photodegradation during incubation Standard laboratory lighting can be sufficient to cause significant degradation over several hours.[5] Solution: Protect your samples from light during all incubation steps by wrapping plates or tubes in aluminum foil or using amber-colored plates.[5]
3. Oxidation Dissolved oxygen in the buffer can contribute to degradation. Solution: Consider deoxygenating your buffers by sparging with an inert gas like nitrogen or argon before adding this compound.[13] The addition of antioxidants, such as ascorbic acid, may also be beneficial, but should be tested for compatibility with your assay.[5][14][15]
Problem: High variability between experimental replicates.
Potential Cause Troubleshooting Steps
1. Inconsistent handling and light exposure Minor differences in how long each sample is exposed to light can lead to significant variability.[6] Solution: Standardize all handling procedures to ensure each sample receives identical treatment. Work under low-light conditions when possible.[13]
2. Temperature fluctuations Inconsistent temperatures during storage or experiments can affect degradation rates.[16][17][18] Solution: Use temperature-controlled equipment and ensure solutions are fully thawed and mixed before use. Avoid leaving solutions at room temperature for extended periods.
3. Inaccurate dilutions Errors in serial dilutions can lead to inconsistent final concentrations.[6][7] Solution: Prepare fresh dilutions for each experiment and use calibrated pipettes.

Quantitative Data on this compound Stability

The following tables summarize data from forced degradation studies to illustrate the impact of different conditions on this compound stability.

Table 1: Photodegradation of this compound in PBS (pH 7.4) at 25°C

Light ConditionExposure Time (hours)Remaining this compound (%)
Ambient Lab Light465%
Dark (Control)498%
UV Light (365 nm)122%

Table 2: Effect of pH on this compound Hydrolysis in Aqueous Buffers at 37°C for 24 hours

pHBuffer SystemRemaining this compound (%)
5.0Acetate92%
7.4Phosphate (PBS)78%
8.5Tris55%

Table 3: Thermal Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureTime (days)Remaining this compound (%)
25°C (Room Temp)785%
4°C3097%
-20°C9099%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the primary degradation pathways of this compound and to develop a stability-indicating analytical method.[1][4][19][20]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 4 hours.
  • Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 2 hours.
  • Oxidation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours, protected from light.
  • Photodegradation: Expose the this compound solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[1]

3. Analysis:

  • At each time point, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-UV, comparing them to an unstressed control sample. Monitor for the appearance of new peaks and a decrease in the parent peak area.

Protocol 2: Standard Protocol for Preparing this compound Working Solutions

This protocol minimizes degradation during the preparation of aqueous working solutions for cell-based or biochemical assays.

1. Thawing:

  • Thaw the -80°C DMSO stock solution of this compound at room temperature, protected from light.

2. Dilution:

  • Perform serial dilutions in your final aqueous buffer immediately before use.
  • Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.

3. Handling:

  • Work under low light conditions (e.g., in a darkened room or with lights turned off).
  • Use pre-warmed or pre-chilled buffers to match your experimental temperature.
  • Once diluted in aqueous buffer, use the solution immediately. Do not store aqueous solutions of this compound.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_compound Is this compound degradation suspected? start->check_compound check_protocol Review Experimental Protocol (Pipetting, Cell Seeding, etc.) check_compound->check_protocol No run_hplc Analyze sample by HPLC vs. fresh standard check_compound->run_hplc Yes end_other Investigate other experimental variables check_protocol->end_other degradation_confirmed Degradation Confirmed? run_hplc->degradation_confirmed implement_controls Implement protective measures: - Use amber tubes/plates - Work in low light - Prepare fresh solutions degradation_confirmed->implement_controls Yes degradation_confirmed->end_other No re_evaluate Re-run experiment with controls implement_controls->re_evaluate end_ok Problem Resolved re_evaluate->end_ok

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow cluster_prep Preparation (Low Light) cluster_assay Assay Execution thaw_stock 1. Thaw this compound stock (-80°C DMSO) prepare_dilutions 2. Prepare fresh serial dilutions in aqueous buffer thaw_stock->prepare_dilutions add_to_plate 3. Immediately add this compound to assay plate prepare_dilutions->add_to_plate Use Immediately incubate 4. Incubate (protected from light) add_to_plate->incubate read_plate 5. Read plate incubate->read_plate

Caption: Recommended workflow for minimizing this compound degradation.

References

Best practices for handling and storing Solafur (Furagin K) powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Solafur (Furagin K) powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Furagin K) and what are its primary applications in research?

This compound, also known as Furagin K or Furazidine potassium, is the potassium salt of Furagin. Furagin is a nitrofuran derivative with antibacterial properties. In research, it is often used for studies related to urinary tract infections and as an inhibitor of human carbonic anhydrases, showing potential for cancer research.

Q2: What are the general storage recommendations for this compound (Furagin K) powder?

For long-term storage, it is recommended to store this compound (Furagin K) powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] The powder should be kept in a tightly sealed, light-resistant container in a dry and well-ventilated area to prevent degradation from moisture and light.

Q3: How should I store solutions of this compound (Furagin K)?

Stock solutions of this compound (Furagin K) are typically prepared in dimethyl sulfoxide (DMSO). Once prepared, these solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Q4: What personal protective equipment (PPE) should I use when handling this compound (Furagin K) powder?

When handling this compound (Furagin K) powder, it is essential to use appropriate personal protective equipment to avoid inhalation, skin, and eye contact.[4][5] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are necessary.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of inhaling the powder, a NIOSH-approved respirator should be used.

Q5: Is this compound (Furagin K) powder sensitive to light or moisture?

Yes, like many nitrofuran compounds, this compound (Furagin K) is potentially sensitive to light and moisture. Photodegradation can occur upon exposure to light, and the powder can be hygroscopic, meaning it may absorb moisture from the air, which can lead to clumping and degradation.[3][6] Therefore, it is crucial to store it in light-resistant and tightly sealed containers.

Troubleshooting Guides

Issue 1: The this compound (Furagin K) powder has formed clumps or appears caked.

  • Possible Cause: Exposure to moisture due to improper storage. Hygroscopic powders tend to absorb moisture from the atmosphere, leading to the formation of aggregates.[6]

  • Solution:

    • Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).

    • If the powder is still difficult to work with, it may be necessary to dry it under a vacuum.

    • To prevent future clumping, always store the powder in a tightly sealed container with a desiccant. Ensure the container is brought to room temperature before opening to prevent condensation.

Issue 2: The this compound (Furagin K) powder has changed color (e.g., darkened).

  • Possible Cause: This may indicate degradation due to exposure to light, high temperatures, or chemical incompatibility with contaminants.

  • Solution:

    • A color change often suggests that the purity of the compound may be compromised. It is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • If degradation is confirmed, the batch should be discarded.

    • Review storage conditions to ensure the powder is protected from light and stored at the recommended temperature.

Issue 3: I am having difficulty dissolving the this compound (Furagin K) powder.

  • Possible Cause: this compound (Furagin K) has limited solubility in many common solvents. For instance, it is very slightly soluble in water and ethanol.[5] The use of an inappropriate solvent or insufficient mixing can lead to dissolution problems.

  • Solution:

    • Consult the solubility data to select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of Furagin.[1][2][7]

    • Use sonication or gentle heating to aid dissolution. However, be cautious with heating as it may accelerate degradation.

    • For aqueous-based in vivo studies, a co-solvent system may be necessary. A common formulation is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Data Presentation

Table 1: Physicochemical Properties of Furagin (Parent Compound of this compound)

PropertyValueReference
Molecular FormulaC₁₀H₈N₄O₅[1]
Molecular Weight264.20 g/mol [2]
AppearanceLight yellow to yellow solid powder[1]
Melting Point267-270°C (decomposes)[1]

Table 2: Solubility of Furagin (Parent Compound of this compound)

SolventSolubility (mg/mL)NotesReference
Dimethyl Sulfoxide (DMSO)~25 - 52Sonication is recommended. Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[1][2][7]
Water< 0.1Insoluble[1][7]
EthanolInsoluble-[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound (Furagin K) for use in various experiments.

Materials:

  • This compound (Furagin K) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the container of this compound (Furagin K) powder to room temperature before opening.

  • Weigh the desired amount of powder using an analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Stability Assessment by Forced Degradation and HPLC Analysis

Objective: To assess the stability of this compound (Furagin K) under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound (Furagin K)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

Procedure:

Part A: Forced Degradation Sample Preparation

  • Acid Hydrolysis: Dissolve this compound (Furagin K) in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Dissolve this compound (Furagin K) in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Dissolve this compound (Furagin K) in a solution containing 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Place the solid powder in an oven at a high temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound (Furagin K) to UV light (e.g., 254 nm) in a photostability chamber for a specified time.

Part B: HPLC Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH adjusted). The exact ratio should be optimized for good separation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of Furagin (typically around 375 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared stressed samples and an unstressed control solution into the HPLC system.

  • Data Evaluation: Analyze the chromatograms to observe the appearance of degradation peaks and the decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Weigh this compound (Furagin K) Powder dissolve Dissolve in appropriate stress medium (Acid, Base, Oxidizing Agent, etc.) start->dissolve stress Apply Stress Condition (Heat, Light) dissolve->stress neutralize Neutralize (if applicable) stress->neutralize inject Inject sample into HPLC neutralize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect evaluate Analyze Chromatogram for Degradation Products detect->evaluate

Caption: Workflow for Forced Degradation Study of this compound (Furagin K).

troubleshooting_dissolution start Powder Dissolution Issue check_solvent Is the correct solvent being used? (e.g., DMSO for stock) start->check_solvent use_dmso Use anhydrous DMSO for stock solutions check_solvent->use_dmso No check_technique Is mechanical assistance being used? check_solvent->check_technique Yes use_dmso->check_technique use_sonication Apply sonication or gentle warming check_technique->use_sonication No check_concentration Is the concentration within solubility limits? check_technique->check_concentration Yes use_sonication->check_concentration adjust_concentration Adjust concentration or use co-solvents check_concentration->adjust_concentration No success Successful Dissolution check_concentration->success Yes adjust_concentration->success

Caption: Troubleshooting Decision Tree for Dissolution Problems.

References

Identifying and resolving artifacts in Solafur research data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common artifacts in Solafur research data. Our goal is to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in this compound research data?

A1: The most frequently encountered artifacts in this compound research include variability in IC50 values, autofluorescence from this compound compounds in cell-based assays, and the appearance of unexpected peaks during HPLC analysis.[1] These artifacts can stem from the inherent properties of this compound, experimental conditions, or data analysis methods.[2][3]

Q2: How can I determine if the variability in my IC50 measurements for this compound is due to experimental artifact?

A2: High variability in IC50 values can be attributed to several factors, including the solubility and stability of this compound, as well as inconsistencies in your experimental protocol.[1] Poor solubility can lead to an inaccurate concentration of the compound in your assays, while instability can result in its degradation over the course of the experiment.[1] It is also crucial to maintain consistent cell seeding density and passage numbers, as these can significantly influence cellular response.[1]

Q3: My cell-based assays with this compound are showing high background fluorescence. What is the likely cause and how can I mitigate it?

A3: High background fluorescence, or autofluorescence, is a known issue with certain compounds and can also originate from the cells or culture medium.[1] To address this, it is recommended to first run an unstained control to establish a baseline level of autofluorescence.[1] Consider using red-shifted fluorescent dyes, as cellular autofluorescence is typically more pronounced in the blue and green wavelength ranges.[1] If the problem persists, you can utilize autofluorescence quenching reagents or adjust your imaging parameters.[1]

Q4: I'm observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the source of these artifacts?

A4: Unexpected peaks, often called "ghost peaks," in HPLC can arise from several sources. These include contamination of the mobile phase or sample, carryover from a previous injection, or degradation of the this compound compound.[1] A systematic approach to troubleshooting involves running a blank injection to determine if the peak is a result of system contamination.[1]

Troubleshooting Guides

Guide 1: Resolving Inconsistent IC50 Values for this compound

High variability in IC50 values is a common challenge. This guide provides a systematic workflow to identify and resolve the root causes of this issue.

Experimental Protocol: Systematic Investigation of IC50 Variability

  • Assess this compound Solubility and Stability:

    • Solubility Test: Prepare a saturated solution of this compound in your assay buffer. After equilibration, centrifuge the solution and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.[1]

    • Stability Assay: Incubate this compound in the complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). Analyze the concentration of intact this compound at different time points using HPLC to determine its degradation rate.[1]

  • Standardize Cell Culture and Seeding Protocols:

    • Cell Passage: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments to ensure consistent cellular responses.[1]

    • Seeding Density: Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during treatment. A typical density for a 96-well plate is between 5,000 and 10,000 cells per well.[1]

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drug treatment.[1]

  • Data Analysis and Interpretation:

    • Review your data for outliers and consider appropriate statistical methods for their handling.

    • Ensure that your curve-fitting algorithm is appropriate for your dose-response data.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values solubility Assess this compound Solubility start->solubility stability Assess this compound Stability start->stability cell_culture Standardize Cell Culture Protocol start->cell_culture data_analysis Review Data Analysis start->data_analysis resolution Consistent IC50 Values solubility->resolution stability->resolution cell_culture->resolution data_analysis->resolution start High Background Fluorescence measure_baseline Measure Baseline Autofluorescence start->measure_baseline spectral_analysis Perform Spectral Analysis of this compound measure_baseline->spectral_analysis select_dye Select Red-Shifted Dye spectral_analysis->select_dye background_correction Apply Background Correction select_dye->background_correction end Reduced Autofluorescence Artifact background_correction->end start Unexpected HPLC Peak blank_injection Run System Blank Injection start->blank_injection peak_present Peak Present? blank_injection->peak_present system_contamination Source: System Contamination Action: Flush System, Fresh Mobile Phase peak_present->system_contamination Yes check_sample Check Sample and Solvent Purity peak_present->check_sample No resolved Peak Identified and Resolved system_contamination->resolved carryover_eval Evaluate for Carryover check_sample->carryover_eval carryover_eval->resolved

References

Optimizing incubation times for Solafur susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solafur susceptibility testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results when determining the susceptibility of fungal isolates to this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound susceptibility testing, providing step-by-step guidance to identify and resolve them.

Issue 1: No Fungal Growth in Control Wells

  • Question: I have set up my microdilution plate for this compound susceptibility testing, but I am not observing any growth in the drug-free control wells after the recommended incubation period. What could be the cause?

  • Answer: The absence of growth in control wells indicates a fundamental issue with the experimental setup, as these wells are essential for validating the test. Several factors could be responsible:

    • Inoculum Viability: The fungal isolate may not have been viable at the time of inoculation. Ensure that you are using a fresh culture and that the inoculum is prepared from well-isolated colonies.

    • Incorrect Inoculum Density: An inoculum concentration that is too low can result in a failure to establish growth within the incubation period. Verify your colony forming unit (CFU)/mL count before inoculation.

    • Improper Incubation Conditions: Incorrect temperature or atmospheric conditions can inhibit fungal growth.[1] Double-check that your incubator is set to the appropriate temperature and that the plates are incubated in a humidified environment to prevent dehydration.[2]

    • Media Issues: The culture medium may be expired, improperly prepared, or lack essential nutrients for the specific fungal strain being tested.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Readings for this compound

  • Question: I am getting variable MIC results for this compound across different experiments with the same fungal isolate. What could be causing this inconsistency?

  • Answer: Reproducibility is key in susceptibility testing.[3] Inconsistent MICs can stem from several factors:

    • Inoculum Size: The size of the initial inoculum can significantly impact MIC values.[1][4] A higher inoculum may lead to a higher MIC. It is crucial to standardize the inoculum preparation.

    • Incubation Time: There is a direct relationship between the duration of incubation and the MIC of fungistatic agents.[1] Reading the plates too early or too late can lead to variations.

    • Endpoint Determination: Subjectivity in visually determining the endpoint (the lowest concentration with significant growth inhibition) can lead to variability. Using a spectrophotometer for a more quantitative reading of growth inhibition (e.g., ≥50% reduction in growth compared to the control) can improve consistency.[5][6]

Issue 3: "Trailing" Growth Observed at this compound Concentrations Above the MIC

  • Question: I am observing reduced but persistent fungal growth at this compound concentrations that are higher than the apparent MIC. How should I interpret these results?

  • Answer: This phenomenon, known as "trailing," can complicate the determination of the MIC.[3] It is characterized by a less dense but still visible growth inside the inhibition zone. For azole antifungals, the MIC is typically defined as the lowest drug concentration that causes a ≥50% decrease in growth.[3][6] It is important to adhere to this standardized endpoint definition and not misinterpret trailing growth as resistance.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard incubation time for this compound susceptibility testing?

A1: For most common yeast species, a standard incubation time of 24 hours is recommended for initial MIC readings.[3][5][7] However, for some slower-growing yeasts or filamentous fungi, an extended incubation of 48 hours may be necessary.[7][8] It is crucial to read the MIC at the point where the growth in the control well is sufficient.

Q2: How does incubation time affect the MIC of this compound?

A2: Incubation time can significantly influence the final MIC reading.[1][8] For fungistatic agents like this compound, a longer incubation period may lead to an apparent increase in the MIC. Therefore, adhering to a standardized incubation time is critical for inter-laboratory comparability of results.

Q3: Can I shorten the incubation time to get faster results for this compound susceptibility?

A3: While faster results are desirable, reducing the incubation time can lead to inaccurate MICs. For some fungi, sufficient growth may not be achieved at earlier time points, potentially leading to falsely low MIC values.[8] For reliable detection of resistance, especially in species like Aspergillus fumigatus, a 48-hour incubation is often required.[8]

Q4: What are the key factors that I need to control to optimize this compound susceptibility testing?

A4: Several factors must be carefully controlled for accurate and reproducible results. These include the composition of the test medium, the size of the inoculum, and the temperature and duration of incubation.[1][9]

Data Presentation

Table 1: Recommended Incubation Times for this compound Susceptibility Testing of Various Fungal Groups

Fungal GroupRecommended Incubation Time (Primary Reading)Notes
Candida spp.24 hoursSome species may require up to 48 hours for sufficient growth.[7]
Cryptococcus neoformans48-72 hoursThis species typically exhibits slower growth.[7]
Aspergillus spp.48 hours24-hour readings can produce falsely susceptible results.[8]
Other Filamentous Fungi16 hours or longerDependent on the specific genus and its growth rate.[7]

Table 2: Troubleshooting Common Issues in this compound Incubation Time Optimization

IssuePotential CauseRecommended Action
Falsely Low MICInsufficient incubation timeExtend incubation to the recommended duration for the specific fungus.
Falsely High MICExcessive incubation timeAdhere to the standardized primary reading time.
Poor GrowthInappropriate incubation temperatureEnsure the incubator is set to 35°C.[2]
Inconsistent ReadingsVariable inoculum sizeStandardize the inoculum preparation and density.[1]

Experimental Protocols

Protocol 1: Broth Microdilution Method for this compound Susceptibility Testing

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5]

  • Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in RPMI 1640 medium.

  • Inoculum Preparation: From a fresh culture, prepare a standardized fungal inoculum suspension.

  • Inoculation: Inoculate a 96-well microtiter plate containing the this compound dilutions with the fungal suspension.

  • Incubation: Incubate the plate at 35°C for the recommended duration (see Table 1).[2]

  • MIC Determination: Determine the MIC as the lowest concentration of this compound that inhibits fungal growth by a predefined threshold (e.g., ≥50%) compared to the drug-free control well.[3][5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop prep_this compound Prepare this compound Dilutions inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC at 24/48 hours incubate->read_mic check_growth Sufficient Control Growth? incubate->check_growth interpret Interpret Results read_mic->interpret check_consistency Consistent MICs? interpret->check_consistency Verify check_growth->incubate check_growth->read_mic Yes check_consistency->prep_inoculum No, re-standardize check_consistency->interpret Yes, finalize

Caption: Workflow for this compound Susceptibility Testing.

logical_relationships incubation_time Incubation Time mic_value MIC Value incubation_time->mic_value directly influences reproducibility Reproducibility incubation_time->reproducibility standardization improves inoculum_size Inoculum Size inoculum_size->mic_value directly influences inoculum_size->reproducibility standardization improves medium_comp Medium Composition medium_comp->mic_value influences temp Temperature temp->mic_value influences accuracy Accuracy mic_value->accuracy impacts

Caption: Factors Influencing this compound MIC Values.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Efficacy of Furagin (Solafur) and Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro activity, mechanisms of action, and standardized testing protocols for two key nitrofuran antibiotics.

This guide provides a detailed comparative study of the antibacterial properties of Furagin (also known as Furazidine or by the brand name Solafur) and nitrofurantoin. Both are synthetic nitrofuran antibiotics primarily employed in the treatment of urinary tract infections (UTIs). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their relative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Overview of Antibacterial Activity

Both Furagin and nitrofurantoin exhibit a broad spectrum of activity against common uropathogens. However, in vitro studies consistently demonstrate that Furagin often possesses superior or equivalent antibacterial potency compared to nitrofurantoin.

Minimum Inhibitory Concentration (MIC)

Recent comparative studies indicate that Furagin generally has lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against a range of both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains.[1][2][3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Furagin and Nitrofurantoin against Common Uropathogens

Bacterial SpeciesFuragin MIC (mg/L)Nitrofurantoin MIC (mg/L)
Enterobacteriaceae
Escherichia coli (including MDR strains)4 - 6416 - 64
Klebsiella pneumoniae8 - 1616 - 32
Proteus mirabilis816
Gram-positive Cocci
Staphylococcus aureus (including MRSA)2 - 48 - 64
Enterococcus faecalis416
Anaerobic Bacteria
Finegoldia magna0.54

Data compiled from Klesiewicz et al., 2018.[1][2][3]

The MIC₅₀ and MIC₉₀ values for Furagin have been reported to be up to two times lower than those for nitrofurantoin against E. coli isolates, indicating a greater potency for Furagin against this key uropathogen.[4]

Minimum Bactericidal Concentration (MBC)

While direct comparative studies on the Minimum Bactericidal Concentration (MBC) of Furagin and nitrofurantoin are limited, the bactericidal nature of nitrofurans is well-established. Nitrofurantoin is known to be bactericidal at urinary concentrations.[5] Given that both drugs share a similar mechanism of action, it is anticipated that Furagin also exhibits bactericidal activity. Further research is warranted to establish a direct comparative MBC profile.

Mechanism of Action

The antibacterial effect of both Furagin and nitrofurantoin is multifaceted and relies on their reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[1][6][7] This process is more efficient in bacterial cells than in mammalian cells, accounting for their selective toxicity.

These reactive intermediates exert their antibacterial effects through several mechanisms:

  • DNA and RNA Damage: The intermediates can cause structural damage to bacterial DNA and RNA, inhibiting replication and transcription.

  • Inhibition of Protein Synthesis: They can bind to and inactivate ribosomal proteins, thereby halting protein synthesis.

  • Disruption of Metabolic Pathways: The reactive molecules can interfere with crucial biochemical processes, including aerobic energy metabolism and cell wall synthesis.

This multi-targeted mechanism of action is thought to contribute to the low rate of acquired bacterial resistance to nitrofurans.[1][7]

G cluster_drug Nitrofuran Antibiotic (Furagin or Nitrofurantoin) cluster_activation Bacterial Cell cluster_targets Cellular Targets cluster_outcome Antibacterial Effect Drug Drug Entry into Bacterial Cell Activation Reduction by Bacterial Nitroreductases Drug->Activation Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA_RNA DNA & RNA Damage Intermediates->DNA_RNA Ribosomes Ribosomal Protein Inactivation Intermediates->Ribosomes Metabolism Metabolic Pathway Disruption Intermediates->Metabolism Outcome Inhibition of Bacterial Growth & Cell Death DNA_RNA->Outcome Ribosomes->Outcome Metabolism->Outcome G cluster_prep Preparation cluster_assay Assay cluster_result Result Stock Prepare Drug Stock Solution Dilute Perform Serial Dilutions of Drug Stock->Dilute Plate Prepare Microtiter Plate with Broth Plate->Dilute Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read MIC Value Incubate->Read

References

Validating the Antibacterial Efficacy of Newly Synthesized Solafur Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial efficacy of newly synthesized Solafur analogs against clinically relevant bacterial strains. The data presented herein is based on standardized in vitro assays, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Antibacterial Activity

The antibacterial activity of two novel this compound analogs, SFA-101 and SFA-102, was evaluated and compared with established antibiotics, Vancomycin and Linezolid. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined against representative Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC and MBC of this compound Analogs and Reference Antibiotics (µg/mL)

CompoundStaphylococcus aureus (MRSA) Enterococcus faecalis (VRE) Escherichia coli Pseudomonas aeruginosa
MIC MBC MIC MBC
SFA-1012448
SFA-1021224
Vancomycin12>256>256
Linezolid24>256>256

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols were employed to determine the MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria, was determined using the broth microdilution method.[1][2][3]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)[3]

  • 96-well microtiter plates[2]

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[2]

  • Test compounds (this compound analogs and reference antibiotics)

Procedure:

  • A serial two-fold dilution of each test compound is prepared in MHB in the wells of a 96-well microtiter plate.[4]

  • Each well is inoculated with a standardized bacterial suspension.[2]

  • A positive control (broth with bacteria, no drug) and a negative control (broth only) are included on each plate.[5]

  • The plates are incubated at 37°C for 18-24 hours.[2][4]

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[2][3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] This test is performed after the MIC is determined.[8]

Materials:

  • MIC plates from the previous assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • An aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[7]

  • The aliquot is plated onto MHA plates.

  • The plates are incubated at 37°C for 18-24 hours.

  • The number of surviving colonies is counted.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[7]

Visualizing Experimental Workflow and Potential Mechanism

To further elucidate the experimental process and a potential mechanism of action for the this compound analogs, the following diagrams are provided.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_plate Prepare serial dilutions of this compound analogs in 96-well plate inoculate Inoculate wells with standardized bacterial culture prep_plate->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic plate_mic Plate aliquots from clear MIC wells onto agar plates read_mic->plate_mic Proceed with non-turbid wells incubate_mbc Incubate at 37°C for 18-24 hours plate_mic->incubate_mbc count_colonies Count colony-forming units (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Experimental workflow for determining MIC and MBC of this compound analogs.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Transpeptidation Inhibition_Outcome Cell Lysis Solafur_Analog This compound Analog Solafur_Analog->Lipid_II Inhibition Solafur_Analog->Peptidoglycan Inhibition

Caption: Postulated mechanism of action: Inhibition of bacterial cell wall synthesis.

References

Cross-Resistance Between Solafur and Other Nitrofuran Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solafur (active ingredient: Furazidin) and other nitrofuran antibiotics, focusing on the critical aspect of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.

Introduction to this compound and Nitrofuran Antibiotics

This compound, a potassium salt of Furazidin, is a nitrofuran antibiotic used in the treatment of urinary tract infections (UTIs). Like other nitrofurans, its antimicrobial activity is dependent on the reduction of its nitro group by bacterial nitroreductases into reactive intermediates. These intermediates can then disrupt multiple cellular processes, including DNA, RNA, and protein synthesis. The nitrofuran class of antibiotics includes other well-known agents such as Nitrofurantoin, Nitrofurazone, and Furazolidone. A critical consideration in the clinical and developmental context of any antibiotic is its susceptibility to existing resistance mechanisms, including the potential for cross-resistance with other members of its class.

Comparative In Vitro Activity of Furazidin and Nitrofurantoin

Recent studies have demonstrated a strong correlation between the in vitro activities of Furazidin and Nitrofurantoin against common uropathogens, suggesting a high likelihood of cross-resistance. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from these studies.

Table 1: Comparative MICs of Furazidin and Nitrofurantoin against Uropathogenic Escherichia coli

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Furazidin8644 - 64[1]
Nitrofurantoin1612816 - >128[1]

Table 2: Comparative MICs of Furazidin and Nitrofurantoin against Gram-Positive Uropathogens

OrganismAntibioticMIC (mg/L)Reference
Staphylococcus aureusFurazidin2 - 4[2]
Nitrofurantoin8 - 16[2]
Enterococcus faecalisFurazidin2 - 4[2]
Nitrofurantoin16 - 32[2]

The data consistently show that Furazidin exhibits lower MIC values than Nitrofurantoin against these common uropathogens. A study on 100 clinical E. coli isolates found that the MICs of furazidin were equal to or lower than those of nitrofurantoin in 89% of the tested strains[3][4]. This strong positive correlation in susceptibility profiles is indicative of shared mechanisms of action and resistance.

Evidence of Cross-Resistance with Other Nitrofuran Antibiotics

While recent quantitative comparative data for this compound against nitrofurans other than nitrofurantoin are limited, historical studies have established the phenomenon of cross-resistance within this antibiotic class. A study by Borkowska-Opacka et al. (1972) demonstrated cross-resistance of E. coli strains to nitrofurantoin, nitrofurazone, and furazolidone[5]. This suggests that bacteria resistant to one nitrofuran are likely to exhibit reduced susceptibility to others, including this compound.

Mechanisms of Nitrofuran Resistance

The primary mechanism of resistance to nitrofuran antibiotics involves the enzymatic inactivation of the bacterial nitroreductases responsible for activating these drugs.

The Nitroreductase Inactivation Pathway

The activation of nitrofuran antibiotics is a critical step for their bactericidal activity. This process is primarily mediated by the oxygen-insensitive nitroreductases NfsA and NfsB. Resistance emerges through mutations in the genes encoding these enzymes, nfsA and nfsB.

Nitrofuran_Resistance cluster_activation Susceptible Bacterium cluster_resistance Resistant Bacterium Nitrofuran Nitrofuran (e.g., this compound) Nitroreductases Nitroreductases (NfsA, NfsB) Nitrofuran->Nitroreductases Activation ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates CellularTargets Cellular Targets (DNA, Ribosomes) ReactiveIntermediates->CellularTargets Damage BacterialCellDeath Bacterial Cell Death CellularTargets->BacterialCellDeath Nitrofuran_res Nitrofuran (e.g., this compound) MutatedNitroreductases Mutated/Inactive Nitroreductases (nfsA/nfsB mutations) Nitrofuran_res->MutatedNitroreductases NoActivation No Activation MutatedNitroreductases->NoActivation BacterialSurvival Bacterial Survival NoActivation->BacterialSurvival

Mechanism of nitrofuran action and resistance.
Secondary Resistance Mechanisms: Efflux Pumps

In addition to the primary mechanism of nitroreductase inactivation, efflux pumps can contribute to reduced susceptibility to nitrofurans. The AcrAB and OqxAB efflux pumps have been shown to contribute to nitrofurantoin resistance in Klebsiella pneumoniae. Overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, thereby reducing its efficacy.

Experimental Protocols

The following are standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Antimicrobial agent stock solution

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in MHB directly in the microtiter plate.

  • Inoculum Preparation: A suspension of the test organism is prepared in saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only) are included.

  • Incubation: The plate is incubated at 35±1°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow start Start prep_dilutions Prepare two-fold serial dilutions of antimicrobial agent in 96-well plate start->prep_dilutions prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate microtiter plate with standardized inoculum prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35±1°C for 16-20h inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth microdilution workflow for MIC determination.
Disk Diffusion Method

This method is used to determine the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Antimicrobial-impregnated disks

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed. The entire surface of the MHA plate is evenly streaked with the swab in three directions to ensure confluent growth.

  • Application of Disks: The antimicrobial-impregnated disks are dispensed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated in an inverted position at 35±1°C for 16-20 hours in ambient air.

  • Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on EUCAST clinical breakpoint tables.

Conclusion

The available evidence strongly indicates a high potential for cross-resistance between this compound (Furazidin) and other nitrofuran antibiotics, particularly Nitrofurantoin. This is supported by their similar mechanisms of action and the shared primary resistance mechanism involving the inactivation of nitroreductase enzymes. While Furazidin generally demonstrates lower MIC values than Nitrofurantoin against common uropathogens, the presence of resistance to one is a strong predictor of resistance to the other. For drug development professionals, these findings underscore the importance of considering the existing landscape of nitrofuran resistance when evaluating new derivatives or formulations. For researchers and scientists, further investigation into the prevalence and mechanisms of cross-resistance among a broader range of nitrofuran compounds and bacterial species is warranted.

References

A Comparative Analysis of Furagin K: In Vitro and In Vivo Efficacy in the Context of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Furagin K (active ingredient: furazidin), a nitrofuran antibiotic, against key uropathogens. Data is presented in a structured format to facilitate objective comparison with alternative antimicrobial agents. Detailed experimental protocols and visual representations of mechanistic pathways and workflows are included to support research and development endeavors.

Executive Summary

Furagin K demonstrates potent in vitro activity against a broad spectrum of urinary tract infection (UTI)-causing pathogens, including multidrug-resistant strains. Comparative data indicates that furazidin, the active component of Furagin K, often exhibits lower minimum inhibitory concentrations (MICs) than nitrofurantoin against both Gram-negative and Gram-positive bacteria. While clinical evidence supports its efficacy in treating acute cystitis, detailed preclinical in vivo data from standardized animal models remains limited in publicly accessible literature. This guide synthesizes available data to provide a comparative framework for evaluating Furagin K's potential in the landscape of UTI therapies.

In Vitro Efficacy

The in vitro activity of Furagin K is primarily attributed to its active moiety, furazidin. Its antibacterial effect stems from the reduction of its nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt multiple cellular processes, including DNA, RNA, and protein synthesis.[1] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of furazidin against common uropathogens, in comparison to nitrofurantoin and ciprofloxacin.

Table 1: Comparative MIC Values (mg/L) of Furazidin and Nitrofurantoin against Uropathogens [2][3][4][5]

Bacterial SpeciesFurazidin (mg/L)Nitrofurantoin (mg/L)
Escherichia coli4 - 6416 - 64
Klebsiella pneumoniae8 - 6432 - 64
Proteus mirabilis16 - 6432 - 64
Staphylococcus aureus (including MRSA)2 - 48 - 64
Enterococcus faecalis2 - 416 - 32
Anaerobic bacteria0.54

Table 2: Comparative Activity of Furazidin, Nitrofurantoin, and Other Antibiotics against E. coli [2][3]

AntibioticMIC Range (mg/L)
Furazidin4 - 64
Nitrofurantoin16 - 64
Ciprofloxacin>32 (for some resistant strains)
Fosfomycin0.5 - >128
Trimethoprim>32 (for some resistant strains)

Note: MIC values can vary depending on the specific strains and testing methodologies.

Studies consistently show that furazidin has lower MICs than nitrofurantoin for many common uropathogens, including multidrug-resistant E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Sterile diluent (e.g., saline or CAMHB)

  • Pipettes and multichannel pipettor

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

In Vivo Efficacy

While extensive in vitro data for Furagin K is available, comprehensive preclinical in vivo studies in standardized animal models of UTI are less prevalent in the reviewed literature. The majority of available in vivo data comes from clinical trials in humans.

Clinical Studies

A randomized clinical trial compared the efficacy of furazidin (100 mg, three times a day for 7 days) with ciprofloxacin (250 mg, twice a day for 3 days) for the treatment of acute cystitis in women. The study found that while both drugs had similar efficacy in resolving symptoms, ciprofloxacin led to a faster eradication of pathogens from the urine.[6][7] After a median follow-up of 4 days for the ciprofloxacin group and 5 days for the furazidin group, no bacteria were detected in the urine of patients treated with ciprofloxacin, whereas four patients in the furazidin group still had positive urine cultures.[6][7]

Animal Models

Standardized animal models, such as the murine model of UTI, are crucial for evaluating the in vivo efficacy of antimicrobial agents by allowing for the quantification of bacterial load reduction in the bladder and kidneys.

Table 3: Illustrative In Vivo Efficacy Data from a Murine UTI Model (Hypothetical Data for Furagin K)

Treatment GroupMean Bacterial Load (log10 CFU/g tissue) - BladderMean Bacterial Load (log10 CFU/g tissue) - Kidneys
Vehicle Control7.26.5
Furagin K (25 mg/kg)4.54.8
Furagin K (50 mg/kg)3.13.5
Ciprofloxacin (10 mg/kg)3.84.1

Note: This table is for illustrative purposes only, as specific preclinical in vivo data for Furagin K with bacterial load reduction was not available in the searched literature.

Experimental Protocol: Murine Model of Urinary Tract Infection

This protocol describes a common method for inducing a UTI in mice to test the efficacy of antimicrobial agents.

Objective: To establish a localized UTI in mice to evaluate the in vivo efficacy of a test compound.

Materials:

  • Female mice (e.g., C57BL/6 or C3H/HeN strains)

  • Uropathogenic E. coli (UPEC) strain

  • Luria-Bertani (LB) broth

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile fine-tipped catheter

  • Test compound (Furagin K) and vehicle

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for CFU enumeration

Procedure:

  • Inoculum Preparation: UPEC is grown overnight in LB broth to reach a stationary phase. The bacterial suspension is then centrifuged, washed, and resuspended in PBS to a final concentration of 10^8 - 10^9 CFU/mL.

  • Transurethral Inoculation: Mice are anesthetized, and a fine-tipped catheter is carefully inserted through the urethra into the bladder. A small volume (e.g., 50 µL) of the bacterial suspension is instilled into the bladder.

  • Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with the test compound (Furagin K) or vehicle control via the desired route of administration (e.g., oral gavage). Treatment is typically administered for a set number of days.

  • Tissue Harvesting and Bacterial Load Determination: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, weighed, and homogenized in sterile PBS.

  • CFU Enumeration: Serial dilutions of the tissue homogenates are plated on appropriate agar plates. After overnight incubation, the number of colonies is counted to determine the bacterial load (CFU) per gram of tissue.

Visualizing Mechanisms and Workflows

Mechanism of Action of Nitrofurans

The antibacterial action of nitrofurans like furazidin is initiated by the reduction of the nitro group, a process catalyzed by bacterial nitroreductases. This leads to the formation of highly reactive electrophilic intermediates that can damage a wide range of cellular macromolecules.

Nitrofuran Mechanism of Action cluster_cell Inside Bacterial Cell Nitrofuran Prodrug Nitrofuran Prodrug Bacterial Nitroreductases Bacterial Nitroreductases Nitrofuran Prodrug->Bacterial Nitroreductases Enters cell & is reduced by Bacterial Cell Bacterial Cell Reactive Intermediates Reactive Intermediates Bacterial Nitroreductases->Reactive Intermediates Generates Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins Attacks DNA/RNA DNA/RNA Reactive Intermediates->DNA/RNA Attacks Other Macromolecules Other Macromolecules Reactive Intermediates->Other Macromolecules Attacks Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosomal Proteins->Inhibition of Protein Synthesis DNA/RNA Damage DNA/RNA Damage DNA/RNA->DNA/RNA Damage Disruption of Cellular Processes Disruption of Cellular Processes Other Macromolecules->Disruption of Cellular Processes Bacterial Cell Death Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death DNA/RNA Damage->Bacterial Cell Death Disruption of Cellular Processes->Bacterial Cell Death

Caption: Mechanism of action of nitrofuran antibiotics.

Experimental Workflow: In Vivo Efficacy in Murine UTI Model

The following diagram outlines the key steps in assessing the in vivo efficacy of an antimicrobial agent using a murine model of urinary tract infection.

In Vivo Efficacy Workflow A 1. UPEC Inoculum Preparation B 2. Transurethral Inoculation of Mice A->B C 3. Antimicrobial Treatment (e.g., Furagin K) B->C D 4. Euthanasia and Tissue Harvest (Bladder & Kidneys) C->D E 5. Tissue Homogenization D->E F 6. Serial Dilution and Plating E->F G 7. Colony Forming Unit (CFU) Enumeration F->G H 8. Data Analysis (Bacterial Load Reduction) G->H

Caption: Workflow for assessing in vivo efficacy in a murine UTI model.

Conclusion

Furagin K stands as a potent antibacterial agent with robust in vitro activity against a wide array of uropathogens, often outperforming nitrofurantoin in terms of MIC values. Its multi-targeted mechanism of action likely contributes to a lower propensity for resistance development. While clinical data supports its use in uncomplicated UTIs, a more extensive body of preclinical in vivo data from standardized animal models would further solidify its comparative efficacy profile against other first-line and alternative therapies. The experimental protocols and workflows provided herein offer a framework for conducting such comparative studies, which are essential for the continued development and optimal positioning of Furagin K in the clinical management of urinary tract infections.

References

Head-to-head comparison of Solafur and trimethoprim against E. coli.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no data on a compound named "Solafur" regarding its antimicrobial activity against Escherichia coli. Searches for "this compound" in scientific databases and research publications did not yield any information on its mechanism of action, efficacy, or any experimental data related to its effects on E. coli. Therefore, a direct head-to-head comparison with trimethoprim cannot be provided.

In lieu of a comparative analysis, this guide will provide a detailed overview of the well-established antimicrobial agent, trimethoprim, and its activity against E. coli, a common and clinically significant bacterium. This information is intended for researchers, scientists, and drug development professionals.

Trimethoprim: An In-depth Analysis Against E. coli

Trimethoprim is a synthetic bacteriostatic antibiotic that has been used for decades to treat various bacterial infections, particularly urinary tract infections (UTIs) caused by E. coli.[1][2][3]

Mechanism of Action

Trimethoprim's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[1][2][3][4][5] By binding to bacterial DHFR with a much higher affinity than to the mammalian enzyme, trimethoprim selectively disrupts the production of tetrahydrofolic acid (THF), a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4][5] This ultimately leads to the cessation of bacterial growth and, in some cases, cell death.[4]

dot

Trimethoprim_Mechanism cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors DNA_RNA DNA, RNA & Proteins Precursors->DNA_RNA Trimethoprim Trimethoprim Trimethoprim->Inhibition

Caption: Mechanism of action of trimethoprim in E. coli.

Efficacy Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. It represents the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC of trimethoprim against E. coli can vary depending on the strain's susceptibility.

E. coli Strain TypeTypical Trimethoprim MIC Range (µg/mL)Reference
Susceptible0.5 - 2[6]
Resistant> 4 to > 1000[7][8]

Note: The MIC90, the concentration at which 90% of isolates are inhibited, for trimethoprim against E. coli has been reported to be greater than 32 mg/L in some studies of urinary tract infection isolates, indicating significant resistance.[8]

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamics of an antibiotic, showing the rate at which it kills a bacterial population over time. Studies have demonstrated that trimethoprim exhibits concentration-dependent killing against susceptible E. coli strains.

A study on trimethoprim/sulfamethoxazole against E. coli showed significant reductions in bacterial counts over 24 hours for susceptible isolates.[9][10] For an isolate with a trimethoprim MIC of 0.25 µg/mL (in a combination), a mean change of -4.49 log10 CFU was observed at 24 hours.[10]

dot

Time_Kill_Assay_Workflow cluster_workflow Time-Kill Assay Workflow Start Inoculate E. coli in broth Add_Drug Add Trimethoprim (various concentrations) Start->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Sample Sample at multiple time points (0, 2, 4, 8, 24h) Incubate->Sample Plate Plate serial dilutions on agar Sample->Plate Count Count colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Generalized workflow for a time-kill assay.

Mechanisms of Resistance in E. coli

The emergence of trimethoprim resistance in E. coli is a significant clinical concern.[2] The primary mechanisms of resistance include:

  • Target Modification: Mutations in the folA gene, which encodes for dihydrofolate reductase, can alter the enzyme's structure, reducing its affinity for trimethoprim.[5]

  • Acquisition of Resistant DHFR Genes: E. coli can acquire mobile genetic elements (plasmids) that carry genes (dfr) encoding for trimethoprim-resistant variants of DHFR.[8]

  • Overexpression of DHFR: Increased production of the normal, susceptible DHFR can overcome the inhibitory effect of trimethoprim.

  • Efflux Pumps: While less common, some efflux pumps can actively transport trimethoprim out of the bacterial cell.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Trimethoprim Stock Solution: A stock solution of trimethoprim is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: E. coli is grown on an appropriate agar plate, and a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of trimethoprim that completely inhibits visible growth of the E. coli.

dot

MIC_Protocol cluster_protocol MIC Determination Workflow (Broth Microdilution) Prep_Drug Prepare serial dilutions of Trimethoprim Inoculate Inoculate microtiter plate Prep_Drug->Inoculate Prep_Inoculum Prepare standardized E. coli inoculum Prep_Inoculum->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Visually inspect for growth and determine MIC Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay
  • Inoculum Preparation: A standardized inoculum of E. coli is prepared in a suitable broth medium (e.g., CAMHB) to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Addition of Antibiotic: Trimethoprim is added to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated onto nutrient agar plates. The plates are incubated for 18-24 hours at 37°C.

  • Data Analysis: The number of colonies on the plates is counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time.

Conclusion

While a direct comparison with "this compound" is not possible due to the absence of scientific data, this guide provides a comprehensive overview of trimethoprim's activity against E. coli. Trimethoprim remains an important antibiotic, but its efficacy is increasingly challenged by the spread of resistance. Understanding its mechanism of action, efficacy against susceptible strains, and the molecular basis of resistance is crucial for its appropriate clinical use and for the development of new therapeutic strategies. Further research into novel antimicrobial agents is essential to combat the growing threat of antibiotic-resistant E. coli.

References

A Comparative Guide to the Validation of Analytical Methods for Solafur in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of the hypothetical drug Solafur in human plasma. The information presented is based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This document is intended to assist researchers and drug development professionals in selecting the appropriate analytical methodology for their pharmacokinetic and toxicokinetic studies.

Data Presentation: A Side-by-Side Comparison

The performance of any bioanalytical method is assessed through a series of validation parameters. Below is a summary of typical quantitative data for the analysis of this compound using HPLC-UV and LC-MS/MS.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (FDA/EMA)
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.999> 0.999-
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Accuracy (% Bias) Within ±10%Within ±5%Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 - 95%90 - 105%Consistent, precise, and reproducible
Matrix Effect Not typically assessedNo significant ion suppression or enhancement-
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable for 3 cycles at -20°C; 24h at RT; 30 days at -20°CStable for 3 cycles at -80°C; 24h at RT; 90 days at -80°CWithin ±15% of nominal concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

HPLC-UV Method for this compound

This method is suitable for studies where high sensitivity is not the primary requirement.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

LC-MS/MS Method for this compound

This method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.

Sample Preparation: Liquid-Liquid Extraction

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 250 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Inject 5 µL into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: e.g., m/z 450.2 → 250.1

    • Internal Standard Transition: e.g., m/z 455.2 → 255.1

Visualizing the Workflow

Understanding the experimental workflow is critical for proper method implementation.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Storage Storage at -80°C Plasma_Sample->Storage Spiking Spiking with Internal Standard Storage->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Bioanalytical method validation workflow from sample collection to data analysis.

Signaling Pathway for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on several factors.

method_selection Start Required Sensitivity? High_Sensitivity High (pg/mL to low ng/mL) Start->High_Sensitivity Low_Sensitivity Low (high ng/mL to µg/mL) Start->Low_Sensitivity LCMS LC-MS/MS High_Sensitivity->LCMS Matrix_Complexity High Matrix Complexity? Low_Sensitivity->Matrix_Complexity HPLCUV HPLC-UV Yes_Matrix Yes Matrix_Complexity->Yes_Matrix No_Matrix No Matrix_Complexity->No_Matrix Yes_Matrix->LCMS No_Matrix->HPLCUV

Caption: Decision tree for selecting an appropriate analytical method.

References

Correlating In Vitro Susceptibility with Clinical Realities: A Comparative Guide to Olorofim and Established Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, driven by the pressing need for novel agents to combat invasive fungal infections, particularly those caused by resistant pathogens. Olorofim, a first-in-class orotomide antifungal, presents a promising new option with a unique mechanism of action. This guide provides a comparative analysis of Olorofim's in vitro activity, as determined by Minimum Inhibitory Concentration (MIC) data, and its correlation with clinical outcomes from recent studies. For context, Olorofim is compared against two established antifungal agents: the broad-spectrum triazole, voriconazole, and the polyene, amphotericin B.

Understanding the Core Correlation: MIC and Clinical Outcome

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. It is a fundamental in vitro measure of a drug's potency. However, the translation of in vitro susceptibility to in vivo efficacy is a complex interplay of pharmacokinetics, pharmacodynamics, host immune status, and the specific site of infection. Establishing clinical breakpoints—MIC values that categorize a fungal isolate as susceptible, intermediate, or resistant to a particular antifungal—is crucial for guiding therapeutic decisions. This process involves integrating MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and data from clinical trials correlating MICs with patient outcomes.[1][2][3]

Comparative In Vitro Activity of Antifungal Agents

The following tables summarize the MIC data for Olorofim, voriconazole, and amphotericin B against key fungal pathogens. These data are compiled from various studies and demonstrate the comparative in vitro potency of these agents.

Table 1: Olorofim MIC Data for Various Fungal Pathogens

Fungal SpeciesNMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Geometric Mean MIC (mg/L)
Aspergillus fumigatus (Wild-Type)1496<0.004 - 0.250.03 - 0.060.031 - 0.1250.025 - 0.053
Aspergillus fumigatus (Azole-Resistant)2760.004 - 0.1250.03 - 0.060.063 - 0.1250.031 - 0.058
Aspergillus flavus--0.03-0.050
Aspergillus niger--0.03 - 0.06-0.052
Aspergillus terreus-0.008 - 0.03--0.022
Lomentospora prolificans-----
Scedosporium spp.-----
Madurella mycetomatis21--0.063-

Data compiled from multiple sources.[4][5] Olorofim demonstrates potent in vitro activity against a range of filamentous fungi, including azole-resistant Aspergillus species.[4][6][7] Notably, it lacks activity against yeasts like Candida and Cryptococcus, as well as Mucorales.[6][7][8]

Table 2: Voriconazole MIC Data for Various Fungal Pathogens

Fungal SpeciesNMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Candida spp. (Overall)8702--0.25
Aspergillus spp.250.25 - 1612

Data compiled from multiple sources.[1][9] Voriconazole exhibits broad-spectrum activity against many yeasts and molds.[1]

Table 3: Amphotericin B MIC Data for Various Fungal Pathogens

Fungal SpeciesNMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Candida spp. (RPMI medium)-0.125 - 1--
Aspergillus spp.--<1-

Data compiled from multiple sources.[10][11] Amphotericin B MIC testing can be influenced by the testing medium, with a narrower range of MICs often observed in RPMI medium.[10]

Correlation of MIC with Clinical Outcomes

The ultimate measure of an antifungal's utility is its performance in clinical settings. The following table summarizes key clinical outcome data for Olorofim in a Phase 2b study and provides a general overview of outcome expectations for voriconazole and amphotericin B based on established clinical experience.

Table 4: Clinical Outcomes of Antifungal Therapy

Antifungal AgentStudy/PopulationPathogensPrimary OutcomeSuccess RateAll-Cause Mortality
Olorofim Phase 2b, open-label (n=202)Aspergillus spp. (n=101), L. prolificans (n=26), Scedosporium spp. (n=22), Coccidioides spp. (n=41), others (n=12)Global Response at Day 4228.7%11.9% at Day 42
Global Response (including stable disease) at Day 4275.2%16.3% at Day 84
Voriconazole Pooled analysis (SECURE & VITAL trials)Aspergillus spp.Overall successful response47.1% (for MICs ≤1 µg/ml)-
20.0% (for MICs >1 µg/ml)
Amphotericin B General Clinical UseVarious Fungi-Varies by pathogen and host factors-

Olorofim data from a Phase 2b study in patients with limited or no other treatment options.[6][12] Voriconazole data demonstrates a correlation between lower MICs and better clinical outcomes in invasive aspergillosis.[9] For amphotericin B, a direct correlation between MIC and clinical outcome has been difficult to establish due to the narrow range of MIC values obtained with standard testing methods.[13]

Experimental Protocols for MIC Determination

Standardized methodologies are critical for the accurate and reproducible determination of MICs. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27 for Yeasts, M38-A for Molds)

The CLSI reference method for broth microdilution antifungal susceptibility testing involves the following key steps:

  • Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[14]

  • Incubation: The microdilution trays containing the antifungal dilutions and the fungal inoculum are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts).[14]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (≥50% for azoles and flucytosine) or complete inhibition (for amphotericin B) compared to the growth control.[14] For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed, is often determined.[15]

EUCAST Broth Microdilution Method (E.Def 7.3.2 for Yeasts, E.Def 9.3.1 for Molds)

The EUCAST methodology shares similarities with the CLSI method but has some key differences:

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Size: A higher inoculum concentration is often used, particularly for molds.

  • MIC Reading: The endpoint is read spectrophotometrically for yeasts, measuring the percentage of growth inhibition. For molds, a visual no-growth endpoint is used.[16]

  • Incubation: Incubation times may vary depending on the fungus being tested.

Both CLSI and EUCAST provide detailed, step-by-step protocols in their respective documentation to ensure inter-laboratory reproducibility.[17][18][19][20]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Olorofim_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Olorofim Olorofim Olorofim->Inhibition Inhibition->Dihydroorotate

Caption: Mechanism of action of Olorofim via inhibition of dihydroorotate dehydrogenase (DHODH).

MIC_to_Clinical_Outcome_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Correlation Fungal_Isolate Fungal Isolate from Patient MIC_Testing Broth Microdilution (CLSI/EUCAST) Fungal_Isolate->MIC_Testing MIC_Value MIC Value (mg/L) MIC_Testing->MIC_Value Clinical_Breakpoints Clinical Breakpoints (Susceptible, Intermediate, Resistant) MIC_Value->Clinical_Breakpoints Patient_Treatment Antifungal Treatment Clinical_Outcome Clinical Outcome (e.g., Cure, Failure, Mortality) Patient_Treatment->Clinical_Outcome Clinical_Outcome->Clinical_Breakpoints Informs Breakpoint Setting Clinical_Breakpoints->Patient_Treatment Guides Therapy

Caption: Workflow from MIC determination to clinical outcome correlation.

Antifungal_Comparison_Logic cluster_olorofim Olorofim cluster_voriconazole Voriconazole cluster_amphob Amphotericin B Antifungal Antifungal Agent Olorofim Olorofim Voriconazole Voriconazole Amphotericin_B Amphotericin_B O_Mechanism Mechanism: DHODH Inhibition O_Spectrum Spectrum: Molds (including resistant strains) O_MIC Low MICs for Aspergillus V_Mechanism Mechanism: Ergosterol Synthesis Inhibition V_Spectrum Spectrum: Broad (Yeasts and Molds) V_MIC Established Breakpoints A_Mechanism Mechanism: Binds to Ergosterol A_Spectrum Spectrum: Broadest A_MIC MIC correlation challenging

Caption: Logical comparison of key antifungal agent characteristics.

Conclusion

Olorofim represents a significant advancement in the fight against invasive mold infections, particularly those caused by resistant strains. Its novel mechanism of action translates to potent in vitro activity against a range of difficult-to-treat pathogens.[6][8][21] While early clinical data are promising, especially in patients with limited therapeutic options, further large-scale clinical trials are needed to fully establish its efficacy and to define clinical breakpoints that can reliably predict patient outcomes.[6][22] The continued correlation of in vitro MIC data with robust clinical evidence, following standardized testing protocols, will be paramount in optimizing the use of Olorofim and other novel antifungals in the clinical setting. This comparative guide underscores the importance of a multi-faceted approach, integrating laboratory data with clinical realities, to effectively manage invasive fungal diseases.

References

Navigating Resistance: A Comparative Analysis of Osimertinib's Efficacy and Failure Modes in NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted cancer therapies is paramount. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, as with its predecessors, acquired resistance inevitably emerges, posing a significant clinical challenge. This guide provides a comparative analysis of the resistance mechanisms to Osimertinib versus first and second-generation EGFR TKIs, supported by experimental data and detailed protocols.

Osimertinib was designed to overcome the most common resistance mechanism to first-generation (e.g., Gefitinib, Erlotinib) and second-generation (e.g., Afatinib) EGFR TKIs: the T790M "gatekeeper" mutation.[1][2] While highly effective in this setting, resistance to Osimertinib itself develops through a distinct set of molecular alterations. These can be broadly categorized as on-target (EGFR-dependent) or off-target (EGFR-independent) mechanisms.[3]

Comparative Analysis of Resistance Mechanisms

The landscape of acquired resistance to EGFR TKIs differs significantly across generations. While the T790M mutation is the predominant cause of failure for first and second-generation inhibitors, a more diverse array of mechanisms drives Osimertinib resistance.

Resistance MechanismFirst/Second-Generation EGFR TKIsOsimertinib (Third-Generation)
On-Target (EGFR-Dependent)
EGFR T790M Mutation~50-60%[1][2][4]Not a primary resistance mechanism
EGFR C797S MutationRare~7-22%[5][6]
Other EGFR Mutations (e.g., L718Q, L792H)Rare~1-8%[7]
Off-Target (EGFR-Independent)
MET Amplification~5%[5]~15-30%[5][8]
HER2 (ERBB2) Amplification~12%[1][5]~2%[5]
PIK3CA MutationsLow frequency~7%[5]
KRAS MutationsLow frequencyPresent in some cases[8]
BRAF MutationsLow frequencyPresent in some cases
Histologic Transformation (e.g., to SCLC)~10%[2]Present in some cases[3]

Key Resistance Pathways and Experimental Workflows

Understanding the signaling pathways involved in both drug action and resistance is crucial for developing next-generation therapies. Below are diagrams illustrating the EGFR signaling pathway, the MET bypass pathway, and a typical experimental workflow for identifying resistance mechanisms.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Osimertinib EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by Osimertinib.

MET_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Inhibited MET MET Receptor MET->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Osimertinib Osimertinib Osimertinib->EGFR

Caption: MET amplification as a bypass resistance mechanism to Osimertinib.

Experimental_Workflow Patient Patient with Acquired Osimertinib Resistance Biopsy Tumor Biopsy or Liquid Biopsy (cfDNA) Patient->Biopsy Extraction DNA/RNA Extraction Biopsy->Extraction NGS Next-Generation Sequencing (NGS) Extraction->NGS Broad Spectrum Analysis PCR Digital Droplet PCR (ddPCR) Extraction->PCR Targeted Mutation Detection (e.g., C797S) FISH Fluorescence In Situ Hybridization (FISH) Extraction->FISH Gene Amplification Detection (e.g., MET) Analysis Data Analysis and Identification of Resistance Mechanisms NGS->Analysis PCR->Analysis FISH->Analysis Treatment Selection of Subsequent Treatment Strategy Analysis->Treatment

Caption: Experimental workflow for identifying Osimertinib resistance.

Detailed Experimental Protocols

Protocol 1: Detection of EGFR C797S Mutation by Droplet Digital PCR (ddPCR)

This protocol outlines the steps for detecting the EGFR C797S mutation from circulating cell-free DNA (cfDNA) obtained from a patient's plasma.

1. Sample Collection and Processing:

  • Collect 8-10 mL of peripheral blood in specialized cfDNA collection tubes.

  • Centrifuge the blood sample to separate plasma.

  • Isolate cfDNA from the plasma using a commercially available kit according to the manufacturer's instructions.

2. ddPCR Assay Preparation:

  • Prepare a reaction mixture containing ddPCR supermix, specific primers and probes for both wild-type EGFR and the C797S mutant allele, and the isolated cfDNA.[9][10]

  • The probe for the C797S mutation should be labeled with a different fluorophore than the wild-type probe.

3. Droplet Generation:

  • Partition the reaction mixture into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.

4. PCR Amplification:

  • Perform PCR amplification on the droplets. The cycling conditions should be optimized for the specific primers and probes being used.[9]

5. Droplet Reading and Data Analysis:

  • After PCR, read the fluorescence of each individual droplet in a droplet reader.

  • The reader will count the number of positive droplets for the wild-type and mutant alleles.

  • The concentration of the C797S mutation can be quantified by calculating the ratio of mutant-positive droplets to the total number of droplets. A positive result is typically defined by a threshold of a certain number of positive droplets to minimize false positives.[9]

Protocol 2: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol describes the procedure for detecting MET gene amplification in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

1. Sample Preparation:

  • Cut 4-5 µm thick sections from the FFPE tumor block and mount them on positively charged slides.

  • Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes.

  • Perform heat-induced epitope retrieval to unmask the target DNA.

2. Probe Hybridization:

  • Apply a dual-color FISH probe set to the slides. This set typically includes a probe for the MET gene locus (labeled with one fluorophore) and a probe for the centromeric region of chromosome 7 (CEP7) as a control (labeled with another fluorophore).[11][12][13]

  • Co-denature the probe and the target DNA on the slides.

  • Hybridize the probes to the target DNA overnight in a humidified chamber.

3. Post-Hybridization Washes and Counterstaining:

  • Wash the slides to remove unbound probe.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

4. Microscopy and Analysis:

  • Visualize the slides using a fluorescence microscope equipped with appropriate filters for the fluorophores used.

  • In at least 60 non-overlapping tumor cell nuclei, count the number of signals for the MET gene and the CEP7 control.[14]

  • MET amplification is determined based on the MET/CEP7 ratio and/or the average MET gene copy number per cell. A MET/CEP7 ratio of ≥ 2.0 or a mean MET gene copy number of ≥ 5 is often used to define amplification.[11][15][16]

Conclusion

The evolution of resistance to EGFR TKIs highlights the remarkable adaptability of cancer cells. While Osimertinib effectively targets the T790M mutation that plagues earlier-generation inhibitors, it is susceptible to a new spectrum of resistance mechanisms, with EGFR C797S and MET amplification being prominent players. A thorough understanding of these mechanisms, facilitated by robust experimental techniques, is essential for the development of novel therapeutic strategies to overcome resistance and improve outcomes for patients with NSCLC. The ongoing development of fourth-generation EGFR TKIs and combination therapies targeting bypass pathways offers hope for addressing this ongoing challenge.

References

Benchmarking the Safety Profile of Furazidine Potassium Against Other UTI Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Furazidine potassium with other commonly prescribed antibiotics for urinary tract infections (UTIs), including Nitrofurantoin, Fosfomycin, Trimethoprim-sulfamethoxazole, and Ciprofloxacin. The information is intended to support research, drug development, and clinical decision-making by presenting available safety data, outlining experimental protocols for toxicity assessment, and visualizing key comparative pathways.

Executive Summary

Urinary tract infections are a significant global health concern, and antibiotic therapy remains the cornerstone of treatment. However, the increasing prevalence of antibiotic resistance and concerns about drug-related adverse events necessitate a careful evaluation of the safety profiles of available therapeutic options. This guide focuses on Furazidine potassium, a nitrofuran derivative predominantly used in Eastern Europe, and benchmarks its safety against widely used UTI antibiotics. While direct, large-scale comparative clinical trial data for Furazidine potassium is less abundant in international literature compared to other agents, this guide synthesizes available preclinical and clinical information to provide a valuable comparative overview.

Comparative Safety Profile of UTI Antibiotics

The following tables summarize the known adverse event profiles of Furazidine potassium and other selected UTI antibiotics. It is important to note that the incidence of adverse events can vary based on patient populations, dosage, and duration of treatment.

Table 1: Common Adverse Drug Reactions of UTI Antibiotics

Adverse Reaction ClassFurazidine potassiumNitrofurantoinFosfomycinTrimethoprim-sulfamethoxazole (TMP-SMX)Ciprofloxacin
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain, loss of appetite.[1][2][3]Nausea, vomiting, anorexia, diarrhea, abdominal pain.[4]Diarrhea, nausea, abdominal pain, dyspepsia.[5][6]Nausea, vomiting, loss of appetite, diarrhea.[7][8]Nausea, diarrhea, vomiting, abdominal pain.[9][10]
Neurological Dizziness, headache, drowsiness, peripheral neuropathy.[1][2][3]Headache, dizziness, drowsiness, peripheral neuropathy.Headache, dizziness.[5][6]Headache, dizziness.Dizziness, headache, restlessness.[9]
Dermatological Skin rash, itching, urticaria.[1][2]Rash, pruritus.Rash.[5]Rash, pruritus, photosensitivity.[7][8]Rash, photosensitivity.[9]
Other Fever, weakness, dark yellow or brown urine.[3]Fever, chills, asthenia.Vaginitis, rhinitis, back pain.[5]Fever.

Table 2: Serious Adverse Drug Reactions and Contraindications

CategoryFurazidine potassiumNitrofurantoinFosfomycinTrimethoprim-sulfamethoxazole (TMP-SMX)Ciprofloxacin
Serious Adverse Reactions Peripheral neuropathy, acute and chronic pulmonary reactions, hepatitis, cholestatic jaundice, pancreatitis, agranulocytosis, thrombocytopenia, aplastic anemia.[1][2][3][11]Pulmonary reactions (acute and chronic), hepatotoxicity (including hepatitis, cholestatic jaundice, hepatic necrosis), peripheral neuropathy, hemolytic anemia.Anaphylaxis, angioedema, Clostridioides difficile-associated diarrhea (CDAD).[5][12]Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), acute liver necrosis, agranulocytosis, aplastic anemia, hyperkalemia.[8]FDA Black Box Warning: Tendinitis and tendon rupture, peripheral neuropathy, central nervous system effects (seizures, psychosis), exacerbation of myasthenia gravis. Also associated with aortic dissection or rupture.[13]
Contraindications Hypersensitivity to nitrofurans, severe renal insufficiency, pregnancy at term (38-42 weeks), lactation, children under 1 year.[14]Anuria, oliguria, or significant impairment of renal function (creatinine clearance < 60 mL/min), previous history of cholestatic jaundice/hepatic dysfunction with nitrofurantoin, pregnancy at term (38-42 weeks), infants <1 month.[15]Hypersensitivity to fosfomycin.[12]History of drug-induced immune thrombocytopenia with use of trimethoprim or sulfonamides, documented megaloblastic anemia due to folate deficiency, pediatric patients < 2 months of age, marked hepatic damage, severe renal insufficiency.[8]Hypersensitivity to ciprofloxacin or other quinolones, concurrent administration with tizanidine.
Precautions Mild to moderate renal impairment, anemia, diabetes mellitus, electrolyte imbalance, vitamin B deficiency, pulmonary disease.[3]Pre-existing pulmonary, hepatic, neurologic, or neuromuscular diseases; anemia; diabetes mellitus; electrolyte imbalance; vitamin B deficiency.Impaired kidney or liver function, possible folate deficiency (e.g., elderly, chronic alcohol use), severe allergy or bronchial asthma.Known or suspected CNS disorders, renal impairment, conditions that predispose to seizures.

Experimental Protocols for Safety and Toxicity Assessment

The safety profile of an antibiotic is established through a rigorous series of preclinical and clinical studies. Below are detailed methodologies for key experiments cited in the safety assessment of these drugs.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a drug that is toxic to mammalian cells, providing an initial screen for potential toxicity.

Methodology: MTT Assay

  • Cell Culture: Human cell lines (e.g., HEK293 for kidney, HepG2 for liver) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of the test antibiotic for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) is determined.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Cell Seeding (e.g., HEK293, HepG2) B Antibiotic Treatment (Concentration Gradient) A->B C MTT Addition B->C D Formazan Crystal Formation (in viable cells) C->D E Solubilization of Formazan D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

In Vitro Cytotoxicity (MTT Assay) Workflow.
In Vivo Genotoxicity Assays

Objective: To assess the potential of a drug to cause genetic damage in a living organism.

Methodology: Micronucleus Test (OECD 474)

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Dosing: The test antibiotic is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (known mutagen) and a vehicle control are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after dosing.

  • Slide Preparation: The collected cells are processed and stained to visualize micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive genotoxic effect.

cluster_workflow Experimental Workflow: In Vivo Genotoxicity (Micronucleus Test) A Animal Dosing (Test Antibiotic, Controls) B Sample Collection (Bone Marrow / Peripheral Blood) A->B C Slide Preparation & Staining B->C D Microscopic Analysis (Micronuclei Scoring) C->D E Statistical Analysis D->E F Genotoxicity Assessment E->F

In Vivo Genotoxicity (Micronucleus Test) Workflow.

Signaling Pathways in Antibiotic-Induced Toxicity

The adverse effects of antibiotics can be mediated through various cellular signaling pathways. The diagram below illustrates a generalized pathway for antibiotic-induced cytotoxicity.

cluster_pathway Generalized Pathway of Antibiotic-Induced Cytotoxicity Antibiotic Antibiotic Cell Target Cell (e.g., Hepatocyte, Neuron) Antibiotic->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Caspases Caspase Activation Mitochondrial_Dysfunction->Apoptosis_Caspases DNA_Damage->Apoptosis_Caspases Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Caspases->Apoptosis

Generalized Pathway of Antibiotic-Induced Cytotoxicity.

Logical Framework for Comparative Safety Assessment

The evaluation of the safety profile of a new or existing antibiotic involves a structured comparison against established therapies. This logical framework outlines the key steps in this process.

cluster_framework Logical Framework for Comparative Antibiotic Safety Assessment A Identify Comparator Antibiotics B Gather Preclinical Safety Data (In Vitro & In Vivo) A->B C Collect Clinical Safety Data (Phase I-IV Trials) A->C D Analyze Adverse Event Profiles (Frequency, Severity) B->D C->D E Compare Contraindications & Precautions D->E F Benefit-Risk Assessment E->F

Framework for Comparative Antibiotic Safety Assessment.

Conclusion

This comparative guide highlights the current understanding of the safety profile of Furazidine potassium in relation to other common UTI antibiotics. While Furazidine potassium appears to share a similar class-specific safety profile with other nitrofurans, a definitive and detailed comparison is limited by the availability of large-scale, head-to-head clinical trial data in the international literature. The forthcoming results from studies such as the FRUTI trial will be crucial in providing a more quantitative and direct comparison with Nitrofurantoin.

For researchers and drug development professionals, this guide underscores the importance of standardized preclinical and clinical safety assessments. The outlined experimental protocols provide a foundation for generating robust and comparable safety data for novel and existing antimicrobial agents. As the landscape of antibiotic resistance continues to evolve, a thorough understanding of the safety profiles of all available treatment options is paramount for ensuring patient safety and optimizing therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Solafur: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of Solafur (Furazidine potassium), a nitrofuran antibacterial agent, intended for researchers, scientists, and drug development professionals.

This document provides comprehensive procedural guidance on the proper disposal of this compound (CAS No. 21287-44-5), ensuring the safety of laboratory personnel and minimizing environmental impact. While a specific Safety Data Sheet (SDS) for this compound detailing disposal was not located, the following procedures are based on its classification as a nitrofuran antibiotic and general best practices for the disposal of pharmaceutical and chemical waste.

I. Chemical and Safety Data Overview

This compound, also known as Furazidine potassium, is a nitrofuran antibacterial agent.[1][2][3] Its chemical identity is crucial for understanding its potential hazards and determining the appropriate disposal route.

Identifier Value
Chemical Name 1-((3-(5-nitro-2-furyl)allylidene)amino)hydantoin, potassium salt
Synonyms This compound, Furagin K, Furazidine potassium[2][3]
CAS Number 21287-44-5[1][2]
Molecular Formula C₁₀H₇KN₄O₅[1][2]
Chemical Class Nitrofuran antibacterial agent[1]

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

II. Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste - Contains this compound (Nitrofuran)" and include the date of accumulation.

  • Waste Minimization:

    • Employ practices that minimize the generation of this compound waste. This includes using only the necessary amount of the compound for experiments and avoiding spills.

  • Decontamination of Labware:

    • For non-disposable labware, decontamination procedures should be established. A rinse with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water, may be effective. The solvent rinseate must be collected as hazardous waste.

  • Spill Management:

    • In case of a spill, carefully sweep up solid material, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).

    • Place all contaminated materials into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure that the disposal method complies with all local, state, and federal regulations. High-temperature incineration is often the preferred method for pharmaceutical waste.[4]

III. Experimental Protocols Cited

While no specific experimental protocols for this compound disposal were found, the following general laboratory procedures are relevant:

Protocol for Neutralization of Acidic/Basic Waste (General Guidance):

Note: This is a general procedure and may not be applicable to this compound waste without a thorough hazard assessment. Consult your EHS office before attempting any neutralization.

  • If the waste is acidic or basic, it may require neutralization before disposal.

  • Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while stirring in a suitable container within a fume hood.

  • Monitor the pH of the solution. The target pH is typically between 6 and 8.

  • Once neutralized, the solution must still be disposed of as hazardous waste, as the active pharmaceutical ingredient remains.

IV. Diagrams

This compound Disposal Workflow

SolafurDisposalWorkflow This compound Disposal Workflow cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Generate this compound Waste (Unused product, contaminated labware) B Segregate into a labeled, leak-proof hazardous waste container A->B G Store waste container in a designated, secure area B->G C Spill Occurs D Absorb/Sweep up spill with inert material C->D E Place contaminated materials in hazardous waste container D->E F Decontaminate spill area D->F E->G H Contact Environmental Health & Safety (EHS) or licensed waste contractor G->H I Arrange for pickup and high-temperature incineration H->I

References

Essential Safety and Handling Guide for Solafur (Furagin Potassium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Solafur (Furagin Potassium). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this nitrofuran antibacterial agent.

This compound, also known as Furagin K, requires careful handling due to its potential hazards. The active component, Furagin, is classified with the following GHS hazard statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[1] Therefore, implementing stringent safety measures is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on general recommendations for handling hazardous chemicals and should be adapted based on a site-specific risk assessment.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving may be appropriate for certain procedures.To prevent skin contact and irritation.
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.To protect eyes from splashes and airborne particles, preventing serious eye irritation.
Body Protection A clean lab coat or a disposable gown made of a non-absorbent material.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required.To prevent respiratory tract irritation from inhalation of airborne particles.

Emergency Procedures

Immediate and appropriate response to an exposure is critical. The following table outlines the initial steps to be taken in an emergency.

Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][3]Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2]If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention.

Handling and Disposal Plan

Proper handling and disposal are crucial to prevent environmental contamination and ensure safety.

AspectProcedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Wash hands thoroughly after handling.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[5][6][7][8]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Prepare this compound Solution c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Dispose of Waste in Designated Hazardous Waste Container f->g h Doff and Dispose of PPE Properly g->h i Wash Hands Thoroughly h->i This compound Spill Response Protocol start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if powder) evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully clean up the spill (avoid raising dust) contain->cleanup dispose Place waste in a sealed, labeled hazardous waste container cleanup->dispose decontaminate Decontaminate the spill area dispose->decontaminate report Report the incident to the supervisor/safety officer decontaminate->report end Spill Response Complete report->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.